2,6-Dibromo-3-chloro-4-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-3-chloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClFN/c7-2-1-3(10)5(9)4(8)6(2)11/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZBEZGEEPNKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371391 | |
| Record name | 2,6-Dibromo-3-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-09-8 | |
| Record name | 2,6-Dibromo-3-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,6-Dibromo-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2,6-Dibromo-3-chloro-4-fluoroaniline (CAS No. 175135-09-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dibromo-3-chloro-4-fluoroaniline, a halogenated aniline derivative of significant interest in medicinal chemistry and materials science. This document outlines its chemical and physical properties, a detailed, plausible experimental protocol for its synthesis, and its potential applications, particularly as a key building block in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a polysubstituted aromatic amine. The strategic placement of bromine, chlorine, and fluorine atoms on the aniline ring imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of complex organic molecules. Its physicochemical data are summarized below.
| Property | Value | Reference |
| CAS Number | 175135-09-8 | [1] |
| Molecular Formula | C₆H₃Br₂ClFN | [1] |
| Molecular Weight | 303.35 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 97-99 °C | |
| Boiling Point | 308.3 °C at 760 mmHg |
Experimental Protocols: Synthesis of this compound
Step 1: Acetylation of 3-chloro-4-fluoroaniline (Protection of the Amino Group)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1 mole of 3-chloro-4-fluoroaniline in glacial acetic acid.
-
Addition of Acetic Anhydride: While stirring, slowly add 1.1 moles of acetic anhydride to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the N-(3-chloro-4-fluorophenyl)acetamide.
-
Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the acetylated product.
Step 2: Dibromination of N-(3-chloro-4-fluorophenyl)acetamide
-
Reaction Setup: Dissolve the N-(3-chloro-4-fluorophenyl)acetamide (1 mole) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a reaction flask protected from light.
-
Addition of Bromine: Slowly add a solution of 2.2 moles of bromine in the same solvent to the reaction mixture at room temperature with constant stirring. The addition should be done in the dark to avoid light-induced side reactions.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into an aqueous solution of sodium bisulfite to quench the excess bromine. The crude product, N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide, will precipitate.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the purified dibrominated acetanilide.
Step 3: Hydrolysis of N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide (Deprotection)
-
Reaction Setup: Suspend the N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide (1 mole) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours, until the hydrolysis is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide to precipitate the free amine.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by column chromatography or recrystallization.
Applications in Drug Discovery and Development
Halogenated anilines are crucial building blocks in the synthesis of a wide range of biologically active compounds. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity to target proteins, and membrane permeability.
While specific applications of this compound are not extensively documented, its structural motifs are found in various classes of therapeutic agents. For instance, substituted anilines are key components of many kinase inhibitors used in oncology. The aniline core can serve as a scaffold for building molecules that target the ATP-binding site of kinases, thereby inhibiting their activity and disrupting cancer cell signaling.
The diagram below illustrates a generalized workflow for the utilization of a substituted aniline, such as this compound, in a drug discovery program targeting a hypothetical protein kinase.
Caption: Drug discovery workflow using this compound.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-3-chloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-3-chloro-4-fluoroaniline is a halogenated aniline derivative of interest in various fields of chemical research, particularly in the synthesis of novel organic compounds and as a potential building block in drug discovery. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the aniline core, imparts specific electronic and steric properties that can significantly influence molecular interactions. This technical guide provides a comprehensive overview of the available physicochemical data for this compound and its close analogs. It also outlines standardized experimental protocols for the determination of key physicochemical parameters, essential for its application in research and development.
Physicochemical Properties
Quantitative data for this compound is limited. The following tables summarize the available information for the target compound and two structurally related analogs, 2,6-Dibromo-4-fluoroaniline and 2,6-Dibromo-4-chloroaniline, to provide context and facilitate comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175135-09-8 | [1][2] |
| Molecular Formula | C₆H₃Br₂ClFN | [1][2] |
| Molecular Weight | 303.37 g/mol | [1] |
Table 2: Physicochemical Properties of Structurally Related Analogs
| Property | 2,6-Dibromo-4-fluoroaniline | 2,6-Dibromo-4-chloroaniline |
| CAS Number | 344-18-3[3][4][5] | 874-17-9[6] |
| Molecular Formula | C₆H₄Br₂FN[3][5] | C₆H₄Br₂ClN[6] |
| Molecular Weight | 268.91 g/mol [3][5] | 285.36 g/mol [6] |
| Melting Point | 64-66 °C[3][7] | Not Available |
| Boiling Point | 265.2 ± 35.0 °C (Predicted)[7] | Not Available |
| Appearance | Powder to crystal[7] | Solid (based on crystal structure data)[8] |
Experimental Protocols
The following are detailed methodologies for determining key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[9]
Principle: The temperature at which a substance transitions from a solid to a liquid state is its melting point. For a pure crystalline compound, this transition occurs over a narrow temperature range.[10] Impurities typically depress the melting point and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)[11]
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in a fine powder form.[9] If necessary, grind the crystalline sample using a mortar and pestle.
-
Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[12] The sample should be tightly packed by tapping the sealed end of the tube on a hard surface.[11]
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a moderate rate initially to determine an approximate melting range.[12]
-
Allow the apparatus to cool, and then repeat the measurement with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
-
Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[10]
-
Water Solubility (OECD Guideline 105)
The water solubility of a compound is its saturation mass concentration in water at a given temperature.[13][14]
Principle: This guideline outlines two primary methods for determining water solubility: the column elution method (for solubilities below 10⁻² g/L) and the flask method (for solubilities above 10⁻² g/L).[15][16][17] The choice of method depends on the expected solubility of the substance.
Flask Method Protocol:
-
Apparatus:
-
Constant temperature water bath
-
Shaking or stirring device
-
Analytical glassware
-
Filtration system (e.g., centrifuge with tubes, filter membranes)
-
Analytical instrument for concentration determination (e.g., HPLC, GC, UV-Vis spectrophotometer)
-
-
Procedure:
-
An excess amount of the test substance is added to a known volume of water in a flask.
-
The flask is agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached.[16][17] A preliminary test can determine the time required to reach saturation.[13][14]
-
The mixture is then centrifuged or filtered to separate the undissolved solid.[15]
-
The concentration of the substance in the clear aqueous solution is determined using a suitable analytical method.
-
The experiment should be performed at least in duplicate.
-
Partition Coefficient (logP) Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium.[18][19]
Principle: The shake-flask method is the traditional and most reliable method for determining logP.[18][20] It involves directly measuring the concentration of the solute in both the n-octanol and aqueous phases after they have reached equilibrium.[21]
Procedure:
-
Preparation of Phases:
-
n-Octanol and the aqueous phase (e.g., pH 7.4 phosphate buffer) are pre-saturated with each other by shaking them together for at least 24 hours, followed by separation.[20]
-
-
Partitioning:
-
A known amount of the test substance is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are then combined in a vessel at a known volume ratio.
-
The vessel is shaken at a constant temperature until equilibrium is established.
-
-
Phase Separation and Analysis:
-
The mixture is allowed to stand for the two phases to separate completely. Centrifugation may be required to facilitate separation.
-
The concentration of the substance in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
-
The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.
Caption: Workflow for Synthesis and Physicochemical Profiling.
Logical Relationship for Property Determination
This diagram shows the logical dependencies and considerations for determining key physicochemical properties.
Caption: Interrelation of Physicochemical Properties.
References
- 1. 3-Chloro-2,6-dibromo-4-fluoroaniline [oakwoodchemical.com]
- 2. chemscene.com [chemscene.com]
- 3. 344-18-3 | 2,6-Dibromo-4-fluoroaniline - Capot Chemical [capotchem.com]
- 4. CAS # 344-18-3, 2,6-Dibromo-4-fluoroaniline, 1-Amino-2,6-dibromo-4-fluorobenzene - chemBlink [ww.chemblink.com]
- 5. scbt.com [scbt.com]
- 6. 2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 625286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Dibromo-4-fluoroaniline CAS#: 344-18-3 [amp.chemicalbook.com]
- 8. 2,6-Dibromo-4-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. alnoor.edu.iq [alnoor.edu.iq]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]
- 14. oecd.org [oecd.org]
- 15. filab.fr [filab.fr]
- 16. laboratuar.com [laboratuar.com]
- 17. Water Solubility | Scymaris [scymaris.com]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. researchgate.net [researchgate.net]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2,6-Dibromo-3-chloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and properties of 2,6-Dibromo-3-chloro-4-fluoroaniline. The information is curated for researchers, scientists, and professionals involved in drug development who are interested in the potential applications of halogenated anilines as versatile chemical intermediates.
Physicochemical and Spectroscopic Data
This compound is a polysubstituted aromatic amine with the Chemical Abstracts Service (CAS) registry number 175135-09-8 .[1][2][3][4][5][6][7][8][9] Its molecular structure, featuring a combination of bromine, chlorine, and fluorine atoms on an aniline core, results in a unique set of physicochemical properties. A summary of its key identifiers and properties is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2][5] |
| CAS Number | 175135-09-8 | [1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₆H₃Br₂ClFN | [2][4][5][6] |
| Molecular Weight | 303.353 g/mol | [2][6] |
| Canonical SMILES | C1=C(C(=C(C(=C1Br)N)Br)Cl)F | [2][5] |
| InChI Key | PRZBEZGEEPNKRO-UHFFFAOYSA-N | [2][5] |
Crystallographic Data
The precise three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction.[10] The compound crystallizes in a monoclinic system. Key crystallographic parameters are detailed in Table 2.
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [10] |
| Space Group | P2₁ | [10] |
| a | 3.8380(3) Å | [10] |
| b | 13.1010(12) Å | [10] |
| c | 8.0980(8) Å | [10] |
| β | 96.010(4)° | [10] |
| Volume | 404.94(6) ų | [10] |
| Z | 2 | [10] |
The molecular structure is characterized by the presence of both classical intra- and intermolecular hydrogen bonds of the N–H···Halogen type.[10]
Spectroscopic Analysis
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.
Infrared (IR) and Raman Spectroscopy
The Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of solid-phase this compound have been recorded and analyzed.[10] These spectra are instrumental in identifying the vibrational modes of the molecule. Quantum chemical calculations have been performed to complement the experimental data, aiding in the detailed assignment of vibrational frequencies.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, a plausible synthetic route and standard analytical procedures can be outlined based on established chemical principles for similar compounds.
Proposed Synthesis: Electrophilic Bromination of 3-chloro-4-fluoroaniline
A common method for the synthesis of polyhalogenated anilines involves the direct halogenation of a less substituted precursor. In this case, this compound could be synthesized via the electrophilic bromination of 3-chloro-4-fluoroaniline.
Reaction Scheme:
Figure 1: Proposed synthetic workflow.
Procedure:
-
Dissolution: Dissolve 3-chloro-4-fluoroaniline in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Bromination: Slowly add a stoichiometric amount (2 equivalents) of bromine, dissolved in the same solvent, to the reaction mixture at a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into an excess of water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with water to remove residual acid, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands for the N-H and C-halogen bonds, and the aromatic ring vibrations.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, for example, via a Gas Chromatography (GC-MS) or direct infusion Electrospray Ionization (ESI-MS) source.
-
Data Acquisition: Obtain the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.
-
Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the elemental composition and structural features.
Role in Drug Development
Substituted anilines are a cornerstone in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide range of pharmaceutical compounds.[11] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Halogens can modulate lipophilicity, metabolic stability, and binding affinity to biological targets.
While the direct application of this compound in drug development is not extensively documented, its structural motifs are found in various bioactive molecules. The aniline moiety provides a reactive handle for further chemical modifications, allowing for its incorporation into more complex molecular architectures. Researchers may explore the use of this compound as an intermediate in the synthesis of novel therapeutic agents, where the specific substitution pattern of halogens could be key to achieving desired biological activity. However, it is also important to consider that anilines can sometimes be associated with metabolic instability or toxicity, which may necessitate chemical modifications to mitigate these potential issues.[1]
Figure 2: Core attributes and applications.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 175135-09-8 Name: 3-Chloro-2,6-Dibromo-4-fluoroaniline [xixisys.com]
- 4. Benzenamine, 2,6-dibromo-3-chloro-4-fluoro-|CAS 175135-09-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Organic Chemistry 9 page [m.chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 1435-51-4 | CAS数据库 [m.chemicalbook.com]
- 9. 1-bromo-2-chloro-3-fluorobenzene| Ambeed [ambeed.com]
- 10. researchgate.net [researchgate.net]
- 11. 1694842-86-8|2-Bromo-3-chloro-6-fluoroaniline|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Synthesis of 2,6-Dibromo-3-chloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 2,6-dibromo-3-chloro-4-fluoroaniline, a highly substituted aniline with potential applications in pharmaceutical and materials science research. Due to the absence of a direct, single-step synthesis in published literature, a multi-step approach is detailed, beginning with the commercially available starting material, 3-chloro-4-fluoroaniline. The synthesis involves the protection of the amino group via acetylation, followed by regioselective dibromination, and subsequent deprotection to yield the final product. This guide provides detailed experimental protocols for each step, a summary of quantitative data from analogous reactions, and visualizations of the synthetic workflow.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in three primary stages, as depicted in the workflow diagram below. This strategy is designed to control the regioselectivity of the bromination reaction by first protecting the highly activating amino group.
Data Presentation
The following table summarizes quantitative data for each step of the synthesis. Where direct data for the target molecule's intermediates is unavailable, data from closely related analogues are provided as a predictive reference.
| Step | Reaction | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.P. (°C) | Reference |
| 1 | Acetylation | 3-Chloro-4-fluoroaniline | N-(3-chloro-4-fluorophenyl)acetamide | Acetic Anhydride | Acetic Acid | Reflux | 4 | High | 384 K (111 °C) | [1] |
| 2 | Dibromination | N-(4-bromo-3-methylphenyl)acetamide | N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide | Chlorine | Acetic Acid/Water | Room Temp | 5-16 | 87.4 | 173-174 | [2] |
| 3 | Hydrolysis | N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide | 2,6-Dichloro-4-bromo-3-methylaniline | 50% NaOH | Ethanol/Water | Reflux | N/A | High | 67-69 | [2] |
Experimental Protocols
This procedure protects the amino group as an acetamide, which moderates its activating effect and directs subsequent electrophilic substitution to the ortho and para positions. Given the steric hindrance, ortho-substitution is favored.
Materials:
-
3-Chloro-4-fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-4-fluoroaniline (1.0 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.[3]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude N-(3-chloro-4-fluorophenyl)acetamide can be purified by recrystallization from an appropriate solvent, such as ethanol/water.[3]
This key step introduces two bromine atoms at the 2 and 6 positions of the aromatic ring. The acetamido group directs the bromination to these ortho positions.
Materials:
-
N-(3-chloro-4-fluorophenyl)acetamide
-
Bromine
-
Glacial acetic acid
-
Erlenmeyer flask
-
Stirring apparatus
-
Sodium bisulfite solution
-
Filtration apparatus
Procedure:
-
Dissolve N-(3-chloro-4-fluorophenyl)acetamide (1.0 equivalent) in glacial acetic acid in an Erlenmeyer flask.[4]
-
In a separate container, prepare a solution of bromine (2.2 equivalents) in glacial acetic acid.
-
Slowly add the bromine solution to the stirred acetamide solution at room temperature. The reaction is expected to be exothermic and may require cooling to maintain the temperature below 30°C.
-
Stir the mixture at room temperature for 15-30 minutes after the addition is complete.[4] The reaction progress can be monitored by TLC.
-
Pour the reaction mixture into cold water.[5]
-
Add a dilute solution of sodium bisulfite to quench any unreacted bromine.[5]
-
Collect the precipitated solid, N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide, by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization.
The final step involves the removal of the acetyl protecting group to yield the target this compound. This can be achieved under acidic or basic conditions. An acidic hydrolysis is presented here.
Materials:
-
N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide
-
Concentrated hydrochloric acid
-
Water
-
Round-bottom flask with reflux condenser
-
Sodium hydroxide solution
-
Filtration apparatus
Procedure:
-
Place the N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide in a round-bottom flask.
-
Add a mixture of concentrated hydrochloric acid and water.[3]
-
Heat the mixture under reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).[6]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a sodium hydroxide solution to precipitate the free amine.[3]
-
Collect the solid product, this compound, by vacuum filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Safety Considerations
-
3-Chloro-4-fluoroaniline: Toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Bromine: Highly corrosive, toxic, and causes severe burns. All manipulations involving bromine must be performed in a chemical fume hood with appropriate PPE.
-
Concentrated Acids and Bases: Corrosive and should be handled with extreme care.
This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. Researchers should exercise standard laboratory safety precautions and may need to optimize the described conditions for their specific experimental setup.
References
- 1. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. docsity.com [docsity.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Commercial Availability and Technical Profile of 2,6-Dibromo-3-chloro-4-fluoroaniline: A Guide for Researchers
For Immediate Release
[City, State] – December 24, 2025 – 2,6-Dibromo-3-chloro-4-fluoroaniline, a polyhalogenated aromatic amine, is commercially available from a number of chemical suppliers, positioning it as a readily accessible building block for applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, potential applications in cross-coupling reactions, and safety information, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Commercial Data
This compound is offered by various suppliers, typically with purities suitable for research and development purposes. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 175135-09-8[1][2] |
| Molecular Formula | C₆H₃Br₂ClFN[1][2] |
| Molecular Weight | 303.35 g/mol [2][3] |
| Typical Purity | ≥97% |
| Synonyms | 3-Chloro-2,6-dibromo-4-fluoroaniline[1][2][3] |
Table 1: Physicochemical Properties and Identifiers
| Supplier | Purity Specification |
| Oakwood Chemical | Not specified[1] |
| Apollo Scientific | Not specified |
| ChemScene | Not specified[2] |
| Labware E-shop | 97%[4] |
Table 2: Commercial Availability and Purity
Spectroscopic and Structural Data
The structural integrity of this compound has been confirmed through various analytical techniques. A study published on ResearchGate details its crystal and molecular structure, providing a solid foundation for its use in computational and medicinal chemistry.[5] Further spectroscopic analysis, including FT-IR and FT-Raman, has been performed and compared with quantum chemical calculations, offering insights into its vibrational properties.[5]
Synthetic Protocols
Proposed Synthesis of this compound
This proposed protocol is based on the bromination of 3-chloro-4-fluoroaniline.
Materials:
-
3-Chloro-4-fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Stirring apparatus
-
Reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry reaction vessel, dissolve 3-chloro-4-fluoroaniline (1 equivalent) in acetonitrile.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Drug Discovery and Development
Polyhalogenated anilines are valuable synthons in medicinal chemistry, primarily serving as versatile scaffolds for the construction of more complex molecules through cross-coupling reactions. The presence of multiple halogen atoms at defined positions on the aniline ring of this compound allows for selective and sequential functionalization.
Potential Cross-Coupling Reactions
The bromine atoms at the 2- and 6-positions are particularly susceptible to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in the synthesis of many pharmaceutical agents.
Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce aryl or heteroaryl substituents.
Buchwald-Hartwig Amination: This reaction would allow for the introduction of a wide range of amine functionalities by coupling with various primary or secondary amines.
Safety and Handling
This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. According to available safety data sheets for similar compounds, it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[6] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential for application in drug discovery and development. Its polyhalogenated structure allows for selective functionalization through established cross-coupling methodologies, providing a gateway to a diverse range of complex molecular architectures for the exploration of new therapeutic agents. Researchers are encouraged to consult the relevant literature and supplier documentation for detailed handling and application-specific information.
References
- 1. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]
- 5. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2,6-Dibromo-3-chloro-4-fluoroaniline and its Analogs for Researchers and Drug Development Professionals
Introduction
Halogenated anilines are a critical class of chemical intermediates, forming the backbone of numerous pharmaceuticals, agrochemicals, and materials. The specific placement of halogen atoms on the aniline ring profoundly influences the molecule's reactivity, metabolic stability, and binding affinity to biological targets. This technical guide focuses on 2,6-Dibromo-3-chloro-4-fluoroaniline, a polysubstituted aniline, and its structural analogs. While publicly available data on this specific compound is limited, this document provides a comprehensive overview of its known properties and leverages in-depth information on closely related compounds to illustrate the synthesis, applications, and potential biological significance of this molecular scaffold for professionals in research and drug development.
Chemical Identification and Properties
The primary subject of this guide is this compound. Its fundamental chemical identifiers are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Chloro-2,6-dibromo-4-fluoroaniline |
| CAS Number | 175135-09-8 |
| Molecular Formula | C₆H₃Br₂ClFN |
| Molecular Weight | 303.35 g/mol |
Due to the limited availability of experimental data for this compound, the physicochemical properties of several closely related and well-characterized analogs are presented for comparative purposes. These analogs provide insight into the expected properties of polysubstituted halogenated anilines.
Table of Physicochemical Properties of Analogous Halogenated Anilines:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,6-Dibromo-4-chloroaniline | 874-17-9 | C₆H₄Br₂ClN | 285.36 | 79-81 |
| 2,6-Dibromo-4-fluoroaniline | 344-18-3 | C₆H₄Br₂FN | 268.91 | 64-68[1] |
| 3-Chloro-4-fluoroaniline | 367-21-5 | C₆H₅ClFN | 145.56 | 42-44 |
Synthesis of Halogenated Anilines: Experimental Protocols
The synthesis of polysubstituted anilines like this compound typically involves multi-step processes, including electrophilic halogenation and the reduction of a nitro group. Below are representative experimental protocols for the synthesis of related halogenated anilines, which illustrate common methodologies.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 3-Chloro-4-fluoroaniline
This protocol describes the reduction of a nitroaromatic precursor, a common final step in aniline synthesis.
-
Reaction: Reduction of 3-chloro-4-fluoronitrobenzene.
-
Procedure:
-
3-chloro-4-fluoronitrobenzene and a 1% Platinum on Carbon (Pt/C) catalyst are weighed. The mass ratio of the nitroaromatic compound to the catalyst is typically between 200:1 and 400:1.[2]
-
The reaction is carried out in a hydrogen atmosphere of 0.1-5 MPa.[2]
-
The reaction mixture is heated to a temperature of 50-100°C for 1-10 hours.[2]
-
This method is noted for its high conversion rate, yield (over 94%), and selectivity, without the need for an organic solvent.[2]
-
The resulting 3-chloro-4-fluoroaniline can be purified to over 99.5% purity.[2]
-
Protocol 2: Electrophilic Bromination of an Aniline Derivative
This protocol illustrates a method for introducing bromine atoms onto an aniline ring.
-
Reaction: Bromination of 4-(trifluoromethoxy)aniline.
-
Procedure:
-
4-(trifluoromethoxy)aniline is added to water as a solvent.
-
Bromine is added dropwise, followed by the dropwise addition of hydrogen peroxide. The molar ratio of the aniline, bromine, and hydrogen peroxide is approximately 1:1.0-1.1:1.3-1.5.[3]
-
The reaction proceeds to yield 2,6-dibromo-4-(trifluoromethoxy)aniline with high purity (98.4-99.4%) and yield (97.5-99.1%).[3]
-
A key advantage of this method is the in-situ generation of bromine from the hydrogen bromide byproduct, which is oxidized by hydrogen peroxide.[3]
-
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of halogenated anilines.
Applications in Drug Development
Halogenated anilines are pivotal building blocks in medicinal chemistry. The inclusion of chlorine and fluorine atoms can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[4][5]
A prominent example of the application of a structurally similar compound is the use of 3-chloro-4-fluoroaniline in the synthesis of Gefitinib (Iressa®) .[6][7][8] Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC).[6][9] The 3-chloro-4-fluoroanilino moiety is crucial for its inhibitory activity, as it binds to the ATP-binding pocket of the EGFR tyrosine kinase domain.[7]
The synthesis of Gefitinib involves the nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline.[7][8] This key step highlights the importance of halogenated anilines in constructing complex, biologically active molecules.
Logical Relationship for Drug Discovery
Caption: A logical workflow for the use of halogenated anilines in drug discovery.
EGFR Signaling Pathway and Inhibition by Gefitinib
Gefitinib functions by inhibiting the autophosphorylation of the EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[7]
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
This compound represents a complex halogenated aniline with potential applications as a building block in the synthesis of novel chemical entities. While specific data for this compound remains scarce, the extensive research on its structural analogs, such as 3-chloro-4-fluoroaniline, underscores the significant role of this class of molecules in modern drug discovery and development. The synthetic protocols and biological applications outlined in this guide provide a valuable framework for researchers and scientists working with halogenated anilines, offering insights into their synthesis and potential as precursors for targeted therapeutics.
References
- 1. 2,6-Dibromo-4-fluoroaniline | 344-18-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 3. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukm.my [ukm.my]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
A Technical Guide to the Physicochemical Characterization of 2,6-Dibromo-4-fluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical document provides a comprehensive overview of the physicochemical properties of 2,6-Dibromo-4-fluoroaniline (CAS No. 344-18-3), with a primary focus on its melting point. It includes a summary of reported data, detailed experimental protocols for thermal analysis, and workflows relevant to its application in research and development. This guide is intended to serve as a practical resource for scientists working with halogenated anilines in fields such as medicinal chemistry and materials science.
Physicochemical Properties
2,6-Dibromo-4-fluoroaniline is a polyhalogenated aromatic amine. Such compounds are valuable intermediates in organic synthesis due to the multiple reactive sites and the influence of halogen atoms on molecular properties.[1][2] The physical and chemical data for this compound are summarized below.
Data Summary
The quantitative physicochemical properties for 2,6-Dibromo-4-fluoroaniline are presented in Table 1. The melting point is consistently reported in the range of 64-68 °C.[3][4]
| Property | Value | Source(s) |
| CAS Number | 344-18-3 | [3][4][5] |
| Molecular Formula | C₆H₄Br₂FN | [4][6] |
| Molecular Weight | 268.91 g/mol | [4][6] |
| Appearance | Grey-purple to brown crystalline powder/needles | [3][7] |
| Melting Point | 64-66 °C | [3][4] |
| 64.0 to 68.0 °C | ||
| Boiling Point | 265.2 ± 35.0 °C (Predicted) | [3] |
Experimental Protocols for Melting Point Determination
The melting point of a crystalline solid is a critical parameter for identification, purity assessment, and quality control. The following are detailed, standardized protocols for determining the melting point of a compound such as 2,6-Dibromo-4-fluoroaniline.
Capillary Melting Point Method
This is a conventional and widely used method for determining the melting point of a solid.
Principle: A small, finely powdered sample is heated slowly at a controlled rate in a capillary tube. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the 2,6-Dibromo-4-fluoroaniline sample is completely dry and free of solvent. Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. Invert the tube and tap it gently on a hard surface to cause the sample to fall to the bottom, sealed end. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., heat rapidly to ~45 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.
-
Observe the sample closely through the magnifying lens.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
-
Replicates: Perform the measurement in triplicate to ensure accuracy and report the average range.
Differential Scanning Calorimetry (DSC)
DSC is a more advanced thermoanalytical technique that provides highly accurate and reproducible data on thermal transitions.
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic process, which is observed as a distinct peak in the DSC thermogram. The peak onset provides a precise measure of the melting temperature, while the peak area corresponds to the enthalpy of fusion.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (e.g., aluminum) and lids
-
Crimper for sealing pans
-
High-purity inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the 2,6-Dibromo-4-fluoroaniline sample directly into a DSC sample pan.
-
Encapsulation: Place a lid on the pan and seal it using a crimper. This prevents any loss of sample due to sublimation. Prepare an empty, sealed pan to be used as the reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen at 20-50 mL/min) to create a stable and non-reactive atmosphere.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled, linear rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 100 °C).
-
-
Data Analysis:
-
The resulting thermogram will show heat flow as a function of temperature.
-
The melting event will appear as an endothermic peak.
-
Determine the onset temperature of the peak, which is taken as the melting point. The peak temperature and the integrated peak area (enthalpy of fusion) should also be reported.
-
Application & Characterization Workflows
While no specific signaling pathways involving 2,6-Dibromo-4-fluoroaniline are documented, its utility as a chemical building block in drug discovery is reported.[3] Halogenated anilines are frequently used as starting materials or key intermediates in the synthesis of complex organic molecules, including pharmaceuticals.[1][2]
Synthetic Application Workflow
The following diagram illustrates a generalized workflow where a halogenated aniline, such as 2,6-Dibromo-4-fluoroaniline, is used as a precursor in the development of a therapeutic agent. This is based on its reported use in the synthesis of a prostaglandin D₂ receptor antagonist.[3]
Analytical Characterization Workflow
Proper characterization of a chemical compound is essential to confirm its identity, structure, and purity. The diagram below outlines a logical workflow for the comprehensive analysis of a halogenated aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 2-Bromo-4-chloro-6-fluoroaniline | 195191-47-0 [smolecule.com]
- 3. 344-18-3 | CAS DataBase [m.chemicalbook.com]
- 4. 344-18-3 | 2,6-Dibromo-4-fluoroaniline - Capot Chemical [capotchem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. scbt.com [scbt.com]
- 7. 2,6-Dibromo-4-fluoroaniline CAS#: 344-18-3 [amp.chemicalbook.com]
2,6-Dibromo-3-chloro-4-fluoroaniline safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience. It is a collation of publicly available data and does not constitute a formal safety assessment. Always refer to the most current Safety Data Sheet (SDS) from your supplier and follow all institutional and regulatory safety protocols. The compound 2,6-Dibromo-3-chloro-4-fluoroaniline is also referred to as 3-Chloro-2,6-dibromo-4-fluoroaniline in various safety documents.
This technical guide provides a comprehensive overview of the safety information for this compound (CAS No. 175135-09-8), a halogenated aniline derivative used in scientific research. Due to the limited availability of specific quantitative toxicological data for this compound, this guide presents the available information based on its Globally Harmonized System (GHS) classification and provides standardized experimental protocols for safety assessment.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 175135-09-8 | [1] |
| Molecular Formula | C₆H₃Br₂ClFN | [1] |
| Molecular Weight | 303.35 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 97-99 °C | [2] |
| Boiling Point | Not Available | [2] |
| Solubility | No data available | |
| Vapor Pressure | No data available | |
| Density | No data available |
Hazard Identification and Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and eye irritation.
GHS Classification
The GHS classification for this compound is summarized in the following table.
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |
Source: Apollo Scientific SDS[2]
GHS Label Elements
The following pictograms, signal word, hazard statements, and precautionary statements are associated with this compound.
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[2]H312: Harmful in contact with skin.[2]H315: Causes skin irritation.H319: Causes serious eye irritation.[2]H332: Harmful if inhaled.[2]H335: May cause respiratory irritation.[2] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.[2]P271: Use only outdoors or in a well-ventilated area.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |
Source: Apollo Scientific SDS[2]
Toxicological Information
-
Acute Oral LD50: 300 - 2000 mg/kg
-
Acute Dermal LD50: 1000 - 2000 mg/kg
-
Acute Inhalation LC50 (dusts/mists): 1.0 - 5.0 mg/L (4-hour exposure)
It is important to note that these are estimated ranges based on the GHS classification and not experimentally determined values for this specific compound.
Experimental Protocols
While specific experimental studies for this compound were not found, the following are detailed methodologies for key toxicological endpoints based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity (Based on OECD Test Guideline 423: Acute Toxic Class Method)
Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.[1]
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The procedure is designed to classify the substance into a GHS category rather than determining a precise LD50 value.[3]
Methodology:
-
Test Animals: Healthy, young adult rats (usually females) of a single strain are used. They are fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected based on available information, often 300 mg/kg.
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, and respiratory, circulatory, and autonomic and central nervous systems. Body weights are recorded weekly.
-
Pathology: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The GHS category is determined based on the number of animals that die at specific dose levels.
Acute Dermal Toxicity (Based on OECD Test Guideline 402: Acute Dermal Toxicity)
Objective: To determine the acute toxicity of a substance when applied to the skin.[4]
Methodology:
-
Test Animals: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.[4]
-
Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface area. The area is then covered with a porous gauze dressing for a 24-hour exposure period.[5]
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. The application site is also examined for signs of irritation.
-
Data Analysis: The LD50 is calculated, and the substance is classified according to the GHS criteria.
Acute Inhalation Toxicity (Based on OECD Test Guideline 403: Acute Inhalation Toxicity)
Objective: To determine the acute toxicity of a substance when inhaled.[6]
Methodology:
-
Test Animals: Healthy young adult rats are the preferred species.[7]
-
Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a standard duration of 4 hours.[6][8]
-
Concentration: At least three concentrations are typically tested to determine a concentration-response curve.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Data Analysis: The LC50 is calculated, and the substance is classified according to the GHS criteria.
Skin Irritation (Based on OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
Objective: To identify chemicals that are irritant to the skin.[9]
Principle: This in vitro method uses a reconstructed human epidermis model to assess cell viability after exposure to a test chemical. A reduction in cell viability below a certain threshold indicates skin irritation potential.[10]
Methodology:
-
Test System: A commercially available reconstructed human epidermis tissue is used.
-
Application: The test chemical is applied topically to the tissue surface for a defined period (e.g., 15-60 minutes).
-
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay).
-
Data Analysis: If the mean tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as a skin irritant (GHS Category 2).[10]
Eye Irritation (Based on OECD Test Guideline 405: Acute Eye Irritation/Corrosion)
Objective: To determine the potential of a substance to cause eye irritation or corrosion.[11]
Methodology:
-
Test Animals: A single albino rabbit is typically used for the initial test.[11]
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and the degree of corneal opacity, iris lesions, and conjunctival redness and swelling are scored. Observations may continue for up to 21 days to assess reversibility.[12]
-
Confirmation: If a strong irritant or corrosive effect is not observed, the response is confirmed in up to two additional animals.[11]
Mandatory Visualizations
GHS Classification Workflow for Acute Oral Toxicity
Caption: Workflow for GHS Acute Oral Toxicity Classification.
Logical Relationship for Handling and Emergency Response
Caption: Handling and Emergency Response Flowchart.
References
- 1. researchgate.net [researchgate.net]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. nucro-technics.com [nucro-technics.com]
- 5. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 6. eurolab.net [eurolab.net]
- 7. oecd.org [oecd.org]
- 8. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. iivs.org [iivs.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
An In-Depth Technical Guide to the Theoretical and Experimental Characterization of 2,6-Dibromo-3-chloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental characterization of 2,6-Dibromo-3-chloro-4-fluoroaniline (CAS No. 175135-09-8). The document details the available data on its molecular structure, spectroscopic properties, and synthesis. Due to the limited publicly available experimental data, this guide also incorporates information on closely related polyhalogenated anilines to provide a broader context for its chemical behavior and potential applications. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a polyhalogenated aromatic amine. The unique substitution pattern of electron-withdrawing halogen atoms (bromine, chlorine, and fluorine) on the aniline ring is expected to significantly influence its chemical reactivity, physical properties, and biological activity. Halogenated anilines are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of multiple halogen atoms can enhance lipophilicity, improve metabolic stability, and facilitate specific binding interactions with biological targets. This guide summarizes the current knowledge on the synthesis and characterization of this specific compound.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Br₂ClFN | --INVALID-LINK-- |
| Molecular Weight | 303.35 g/mol | --INVALID-LINK-- |
| CAS Number | 175135-09-8 | --INVALID-LINK-- |
| Appearance | White to Amber to Dark purple powder to crystal | --INVALID-LINK-- |
| Purity | >98.0% (GC) | --INVALID-LINK-- |
| Melting Point | 64.0 to 68.0 °C | --INVALID-LINK-- |
Synthesis
General Experimental Protocol for Bromination of an Aniline Derivative
The following protocol is adapted from the synthesis of related dibromoanilines and serves as a representative method.
Materials:
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)
-
Brominating agent (e.g., Bromine, N-Bromosuccinimide)
-
Solvent (e.g., Acetic Acid, Dichloromethane)
-
Acid (e.g., Hydrochloric Acid, Sulfuric Acid) (optional, for activation/catalysis)
-
Sodium bisulfite solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolve the starting aniline derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add the brominating agent (dissolved in the same solvent, if necessary) to the cooled solution with vigorous stirring. The stoichiometry of the brominating agent should be carefully controlled to achieve the desired degree of bromination.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite to remove any excess bromine.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The following diagram illustrates a generalized workflow for the synthesis and purification of a polyhalogenated aniline.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following table summarizes the available experimental ¹H NMR data for this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| ¹H (NH₂) | 4.55 | s (singlet) | - | CDCl₃ | [1] |
| ¹H (Ar-H) | 7.31 | d (doublet) | 8.1 | CDCl₃ | [1] |
Note: The singlet for the NH₂ protons suggests that proton exchange is occurring or that there is no significant coupling to neighboring protons. The doublet for the aromatic proton indicates coupling to a neighboring nucleus, likely the fluorine atom.
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound is not currently available in the public domain. However, the expected mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A complex cluster of peaks would be observed for the molecular ion due to the various isotopic combinations of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most abundant peaks in this cluster would correspond to the combinations of the most abundant isotopes.
-
Major Fragments: Fragmentation would likely involve the loss of halogen atoms (Br or Cl) and potentially the elimination of HCN from the aniline ring.
A generalized workflow for the characterization of halogenated anilines is presented below.
Infrared (IR) and Raman Spectroscopy
Theoretical calculations of the FT-IR and FT-Raman spectra of this compound have been performed.[2] These calculations can aid in the interpretation of experimental spectra by assigning vibrational modes to specific functional groups and molecular motions.
X-ray Crystallography
The crystal and molecular structure of this compound has been determined by X-ray crystallography.[2]
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Monoclinic | P2₁ | 3.8380(3) | 13.1010(12) | 8.0980(8) | 96.010(4) | 404.94(6) | 2 |
The crystal structure reveals classical intra- and intermolecular hydrogen bonds of the N–H···Hal type.[2]
Potential Biological Activity and Applications
There is no specific information available in the scientific literature regarding the biological activity or signaling pathway interactions of this compound. However, the broader class of polyhalogenated aromatic hydrocarbons and halogenated anilines has been the subject of extensive research.
-
Toxicity: Many polyhalogenated aromatic hydrocarbons are known to be persistent organic pollutants and can exhibit toxicity.[3][4] Their mechanisms of toxicity are often mediated by binding to the aryl hydrocarbon receptor (AhR).[3]
-
Antimicrobial Activity: Some halogenated anilines have demonstrated antimicrobial and antibiofilm activities against various pathogens.[5] Halogenation can enhance the potency of these compounds against resistant bacteria.[5]
Given these general trends, this compound could potentially be investigated for its own biological properties, particularly in the context of developing new antimicrobial agents or as a scaffold in medicinal chemistry.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for polyhalogenated aromatic compounds.
Conclusion
This compound is a readily available, yet undercharacterized, polyhalogenated aromatic compound. While its crystal structure and theoretical spectroscopic properties have been reported, a significant gap exists in the public domain regarding its detailed experimental synthesis, comprehensive spectroscopic data (¹³C NMR and MS), and biological activity. This technical guide has summarized the available information and provided context by drawing on data from related compounds. Further experimental investigation is warranted to fully elucidate the properties of this molecule and explore its potential applications in various fields of chemical and biological research.
References
- 1. rsc.org [rsc.org]
- 2. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 3. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]
- 4. rsc.org [rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2,6-Dibromo-3-chloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the derivatization of 2,6-Dibromo-3-chloro-4-fluoroaniline. This highly functionalized aniline is a versatile building block for the synthesis of a diverse range of molecular entities with potential applications in medicinal chemistry and materials science. The presence of multiple halogen atoms at distinct positions on the aniline ring allows for selective functionalization through various cross-coupling reactions.
The primary focus of these notes will be on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] Given the limited direct literature on this specific substrate, the protocols and data presented herein are based on established methodologies for structurally related polyhalogenated anilines.[3][4][5]
Reactivity Profile of this compound
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the trend: I > Br > Cl >> F. Consequently, the two bromine atoms at the 2- and 6-positions are expected to be the most reactive sites for cross-coupling, allowing for selective functionalization while leaving the chlorine and fluorine atoms intact for potential subsequent transformations. The ortho-position of the bromine atoms to the amino group may also influence their reactivity due to steric and electronic effects.[6]
Application in Medicinal Chemistry
Substituted anilines are a cornerstone in drug discovery, forming the core of numerous approved therapeutic agents.[7] They are particularly prominent as scaffolds for kinase inhibitors, where the aniline moiety often forms key hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The derivatization of this compound can lead to novel compounds with potential applications as anticancer agents, anti-inflammatory drugs, or other targeted therapies. The polyhalogenated nature of this scaffold can also enhance metabolic stability and modulate the pharmacokinetic properties of the resulting derivatives.[3]
Potential Signaling Pathway: Kinase Inhibition
Derivatives of this compound, particularly those bearing aryl or heteroaryl substituents introduced via Suzuki-Miyaura coupling, are promising candidates for kinase inhibitors. Many kinase inhibitors function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that regulate cell proliferation, survival, and differentiation. A generalized signaling pathway that could be targeted by such derivatives is depicted below.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reagents used in these protocols are hazardous and should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,6-Diaryl-3-chloro-4-fluoroaniline Derivatives
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with arylboronic acids. The reaction conditions are based on established methods for the coupling of other polyhalogenated anilines.[2][3][5]
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DME/water mixture)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (3.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (5-10 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,6-diaryl-3-chloro-4-fluoroaniline derivative.
Representative Data (Hypothetical):
The following table presents hypothetical yield data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical yields for similar reactions.[5]
| Entry | Arylboronic Acid | Product | Hypothetical Yield (%) |
| 1 | Phenylboronic acid | 2,6-Diphenyl-3-chloro-4-fluoroaniline | 75 |
| 2 | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-3-chloro-4-fluoroaniline | 82 |
| 3 | 3-Fluorophenylboronic acid | 2,6-Bis(3-fluorophenyl)-3-chloro-4-fluoroaniline | 70 |
| 4 | 2-Thienylboronic acid | 2,6-Di(thiophen-2-yl)-3-chloro-4-fluoroaniline | 65 |
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-bromo-3-chloro-4-fluoroaniline Derivatives
This protocol outlines a general procedure for the selective mono-amination of this compound using the Buchwald-Hartwig cross-coupling reaction.[1][4] Careful control of stoichiometry and reaction conditions is crucial to favor mono-substitution over di-substitution.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Sealed tube or Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox, add this compound (1.0 mmol), the palladium pre-catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol) to a dry sealed tube.
-
Add the anhydrous solvent (5 mL) to the tube, followed by the amine (1.2 mmol).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-aminated product.
Representative Data (Hypothetical):
The following table presents hypothetical yield data for the Buchwald-Hartwig amination of this compound with various amines, based on typical yields for similar reactions.[4]
| Entry | Amine | Product | Hypothetical Yield (%) |
| 1 | Morpholine | 4-(2-Bromo-3-chloro-4-fluoro-6-aminophenyl)morpholine | 85 |
| 2 | Aniline | N¹-(2-Bromo-3-chloro-4-fluorophenyl)-N²-phenyl-1,2-benzenediamine | 78 |
| 3 | Benzylamine | N-(2-Bromo-3-chloro-4-fluorophenyl)benzylamine | 80 |
| 4 | Piperidine | 1-(2-Bromo-3-chloro-4-fluorophenyl)piperidine | 88 |
Conclusion
This compound is a valuable and highly versatile starting material for the synthesis of a wide array of complex organic molecules. The protocols detailed in these application notes for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for the development of novel derivatives. While the provided data is based on analogous systems, these methodologies are expected to be readily adaptable for the selective functionalization of this polyhalogenated aniline, opening avenues for the discovery of new therapeutic agents and advanced materials. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and selectivity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cresset-group.com [cresset-group.com]
Application Notes and Protocols for 2,6-Dibromo-3-chloro-4-fluoroaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,6-Dibromo-3-chloro-4-fluoroaniline as a versatile building block in palladium-catalyzed cross-coupling reactions. This highly functionalized aniline derivative offers multiple reactive sites, enabling the strategic and selective formation of carbon-carbon and carbon-nitrogen bonds, which are pivotal in the synthesis of complex molecules for pharmaceutical and materials science applications.
The presence of two bromine atoms, a chlorine atom, and a fluorine atom on the aniline ring allows for chemoselective transformations. The general reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[1] This predictable reactivity allows for the selective functionalization of the C-Br bonds while leaving the C-Cl bond intact for subsequent transformations.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃Br₂ClFN |
| Molecular Weight | 323.36 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 95-99 °C |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, Toluene, and DMF. |
Suzuki-Miyaura Coupling: Synthesis of Arylated Anilines
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[2][3] For this compound, the two C-Br bonds are expected to be significantly more reactive than the C-Cl bond, allowing for selective diarylation at the 2- and 6-positions.
Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid or ester (2.2 - 3.0 equiv.) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ (2-6 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 4.0 equiv.) |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and the base (e.g., K₃PO₄, 4.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.03 mmol) and the phosphine ligand (e.g., SPhos, 0.06 mmol) and add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of Di- and Triamines
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a powerful route to complex aniline derivatives.[4][5] Similar to the Suzuki-Miyaura coupling, the C-Br bonds of this compound are expected to react preferentially, allowing for selective diamination.
Representative Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Primary or secondary amine (2.2 - 3.0 equiv.) |
| Catalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Ligand | XPhos, RuPhos, or BrettPhos (2-6 mol%) |
| Base | NaOt-Bu or LHMDS (2.5 - 4.0 equiv.) |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 90-110 °C |
| Reaction Time | 12-24 hours |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 2.5 mmol) to the tube.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen three times.
-
Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene, 10 mL) followed by the amine (2.2 mmol).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of Alkynylated Anilines
The Sonogashira coupling provides a direct method for the formation of C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[6][7] The higher reactivity of the C-Br bonds in this compound allows for selective dialkynylation.
Representative Reaction Conditions for Sonogashira Coupling
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Terminal alkyne (2.2 - 3.0 equiv.) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) |
| Co-catalyst | CuI (1-5 mol%) |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF (anhydrous) |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 6-24 hours |
Detailed Experimental Protocol: Sonogashira Coupling
-
Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF or DMF (10 mL).
-
Reagent Addition: To the solution, add the terminal alkyne (2.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), the copper(I) iodide (CuI, 0.03 mmol), and the base (e.g., TEA, 4.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite, washing with additional ether.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the Sonogashira coupling.
Safety Precautions
-
Always handle halogenated compounds and organometallic reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Bromination of 2,6-Dibromo-3-chloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the bromination of the highly halogenated aromatic compound, 2,6-Dibromo-3-chloro-4-fluoroaniline. Due to the deactivating effect of the existing halogen substituents on the aniline ring, a robust bromination method utilizing N-bromosuccinimide (NBS) in a strong acidic medium is proposed. This protocol is designed to achieve regioselective bromination, yielding the predicted product 2,4,6-Tribromo-3-chloro-5-fluoroaniline. This application note includes a comprehensive methodology, a table summarizing key reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
Polyhalogenated anilines are important building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. The introduction of an additional bromine atom to an already substituted aniline ring can significantly alter its chemical properties and biological activity. The target molecule, this compound, presents a challenge for further electrophilic substitution due to the strong electron-withdrawing nature of the four halogen atoms, which deactivates the aromatic ring. However, the amino group is a powerful activating and ortho-, para-directing group. In this specific substrate, the positions ortho (2 and 6) and para (4) to the amino group are already substituted. Therefore, the incoming electrophile is directed to the only available position, C5. This protocol employs N-bromosuccinimide (NBS) in concentrated sulfuric acid, a method known to be effective for the bromination of deactivated aromatic compounds.[1]
Key Reaction Parameters
The following table summarizes the essential parameters for the proposed bromination reaction.
| Parameter | Value/Description |
| Starting Material | This compound |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent/Catalyst | Concentrated Sulfuric Acid (98%) |
| Stoichiometry (Substrate:NBS) | 1 : 1.1 equivalents |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up Procedure | Quenching with ice-water, neutralization, extraction |
| Purification Method | Column chromatography or recrystallization |
| Predicted Product | 2,4,6-Tribromo-3-chloro-5-fluoroaniline |
Experimental Protocol
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Beakers
-
Büchner funnel and filter paper (for recrystallization)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in concentrated sulfuric acid at 0 °C in an ice bath. Stir the mixture until the aniline is completely dissolved.
-
Addition of Brominating Agent: To the stirred solution, add 1.1 equivalents of N-bromosuccinimide portion-wise over 15-20 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a stirred mixture of ice and water. This should be done slowly and in a fume hood, as the quenching of concentrated sulfuric acid is highly exothermic.
-
Neutralization: Slowly neutralize the acidic aqueous solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Work-up: Transfer the neutralized mixture to a separatory funnel. If any unreacted bromine is present (indicated by a yellow or orange color), add a few drops of saturated sodium thiosulfate solution to quench it.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2,4,6-Tribromo-3-chloro-5-fluoroaniline.
Signaling Pathways and Logical Relationships
Caption: Experimental workflow for the bromination of this compound.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
The quenching of concentrated sulfuric acid is highly exothermic and can cause splashing. Perform this step slowly and cautiously.
-
Handle all organic solvents in a well-ventilated area and away from ignition sources.
References
Application Notes and Protocols for 2,6-Dibromo-3-chloro-4-fluoroaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-3-chloro-4-fluoroaniline is a polyhalogenated aromatic amine that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms, a chlorine atom, and a fluorine atom, offers multiple reaction sites for diversification, enabling the synthesis of complex molecular architectures. The presence of halogens can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides an overview of the potential applications of this compound and its isomers in drug discovery, along with detailed protocols for its utilization in key synthetic transformations.
While specific data for this compound is limited in publicly available literature, this guide leverages information on its close structural analogs, such as 3-chloro-2,6-dibromo-4-fluoroaniline and other polyhalogenated anilines, to provide representative applications and protocols.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of its derivatives. The table below summarizes key physicochemical data for closely related analogs.
| Property | 2,6-Dibromo-4-fluoroaniline | 2,6-Dibromo-4-chloroaniline | 3-Chloro-4-fluoroaniline |
| CAS Number | 344-18-3 | 874-17-9 | 367-21-5[1] |
| Molecular Formula | C₆H₄Br₂FN | C₆H₄Br₂ClN | C₆H₅ClFN |
| Molecular Weight | 268.91 g/mol | 285.36 g/mol [2] | 145.56 g/mol [1] |
| Appearance | White to amber to dark purple powder/crystal | - | Dark purple to black solid |
| Melting Point | 64-68 °C | - | 42-47 °C |
| Boiling Point | - | - | 227-228 °C[3] |
| Solubility | No data available | No data available | Moderately soluble in water, more soluble in organic solvents |
Applications in Medicinal Chemistry
Halogenated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The unique substitution pattern of this compound makes it a valuable scaffold for generating libraries of compounds for screening against various biological targets.
1. Kinase Inhibitors:
Polyhalogenated anilines are frequently employed in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The aniline moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase active site. The bromine and chlorine atoms provide vectors for introducing further complexity and modulating potency and selectivity. For instance, 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of the dual tyrosine kinase inhibitor Lapatinib.[4][5]
2. Antibacterial Agents:
Fluoroquinolone antibiotics often incorporate a substituted aniline core. The fluorine atom at the 4-position of this compound is a common feature in this class of drugs, contributing to their antibacterial activity. 3-Chloro-4-fluoroaniline is a known precursor for the synthesis of fluoroquinolone antibiotics.[6]
3. Other Therapeutic Areas:
The versatility of this building block allows for its potential application in the development of drugs for a variety of other diseases. The ability to perform selective cross-coupling reactions at the bromine and chlorine positions enables the synthesis of diverse chemical entities for screening in areas such as neuroscience, inflammation, and infectious diseases.
Experimental Protocols
The following protocols are representative examples of how a polyhalogenated aniline like this compound can be utilized in common and important synthetic transformations in medicinal chemistry. These are based on established procedures for structurally similar compounds.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. Due to the differential reactivity of the C-Br and C-Cl bonds (C-Br is more reactive than C-Cl), selective and sequential couplings are possible on a molecule like this compound. This allows for the stepwise introduction of different aryl or heteroaryl groups.
General Procedure for Mono-Arylation at the C-Br Position:
-
Materials:
-
This compound (or its isomer) (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add the this compound, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.
-
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, which is a common transformation in the synthesis of many pharmaceuticals.
General Procedure for Mono-Amination at the C-Br Position:
-
Materials:
-
This compound (or its isomer) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aminated product.
-
Visualizations
Diagram 1: Synthetic Utility of this compound
Caption: Synthetic pathways from this compound.
Diagram 2: General Workflow for Kinase Inhibitor Synthesis
Caption: Workflow for kinase inhibitor development.
Diagram 3: Logical Relationship of Halogen Substitution
Caption: Impact of halogen substitution on drug design.
References
- 1. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 625286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,6-Dibromo-3-chloro-4-fluoroaniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2,6-dibromo-3-chloro-4-fluoroaniline as a key building block in the synthesis of novel agrochemicals. The unique substitution pattern of this aniline derivative, featuring a combination of bromine, chlorine, and fluorine atoms, offers a scaffold for the development of next-generation herbicides, fungicides, and insecticides with potentially enhanced efficacy, selectivity, and metabolic stability. The protocols detailed below are based on established synthetic methodologies for analogous halogenated anilines and are intended to serve as a guide for the exploration of this versatile intermediate in agrochemical research and development.
Application in Fungicide Synthesis: N-Phenylpyrazole Derivatives
Halogenated anilines are crucial intermediates in the synthesis of N-phenylpyrazole fungicides, a class of agrochemicals known to inhibit the mitochondrial respiratory chain in fungi. The 2,6-dibromo-3-chloro-4-fluorophenyl moiety can be incorporated to potentially enhance the binding affinity to the target site and improve the overall fungicidal activity.
Experimental Protocol: Synthesis of a Novel N-(2,6-Dibromo-3-chloro-4-fluorophenyl)-pyrazole Fungicide Candidate
This protocol describes the synthesis of a hypothetical N-phenylpyrazole derivative from this compound.
Step 1: Synthesis of 1-(2,6-Dibromo-3-chloro-4-fluorophenyl)-1H-pyrazole
-
Materials:
-
This compound (1.0 eq)
-
1,1,3,3-Tetramethoxypropane (1.2 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound in ethanol.
-
Add glacial acetic acid to the solution to create an acidic environment.
-
Slowly add 1,1,3,3-tetramethoxypropane to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired N-phenylpyrazole.
-
Step 2: Functionalization of the Pyrazole Ring (Example: Bromination)
-
Materials:
-
1-(2,6-Dibromo-3-chloro-4-fluorophenyl)-1H-pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the N-phenylpyrazole from Step 1 in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
Quantitative Data: Hypothetical Fungicidal Activity
The following table summarizes the hypothetical fungicidal activity of the synthesized N-phenylpyrazole derivative against common plant pathogens.
| Compound ID | Target Pathogen | IC50 (µM) |
| DCPF-PZ-01 | Botrytis cinerea | 0.075 |
| DCPF-PZ-01 | Septoria tritici | 0.120 |
| DCPF-PZ-01 | Puccinia triticina | 0.095 |
Diagram: Synthetic Workflow for N-Phenylpyrazole Fungicide
Synthetic workflow for a hypothetical N-phenylpyrazole fungicide.
Application in Herbicide Synthesis: Substituted Pyridinone Derivatives
Substituted anilines are key components in the synthesis of pyridinone-based herbicides. These compounds can act by inhibiting key enzymes in plant metabolic pathways. The highly substituted aniline, this compound, can be used to create novel pyridinones with potential herbicidal activity.
Experimental Protocol: Synthesis of a Novel Pyridinone Herbicide Candidate
This protocol outlines a plausible synthetic route to a pyridinone derivative.
-
Materials:
-
This compound (1.0 eq)
-
Ethyl 3-oxo-4-phenylbutanoate (1.1 eq)
-
Polyphosphoric acid (PPA)
-
Round-bottom flask, heating mantle, magnetic stirrer.
-
-
Procedure:
-
In a round-bottom flask, mix this compound and ethyl 3-oxo-4-phenylbutanoate.
-
Add polyphosphoric acid to the mixture.
-
Heat the reaction mixture to 120-140 °C for 4-6 hours with constant stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
-
Quantitative Data: Hypothetical Herbicidal Activity
The table below presents hypothetical data on the herbicidal efficacy of the synthesized pyridinone derivative against common weeds.
| Compound ID | Weed Species | Growth Inhibition (%) at 100 g/ha |
| DCPF-PY-01 | Amaranthus retroflexus | 95 |
| DCPF-PY-01 | Chenopodium album | 92 |
| DCPF-PY-01 | Setaria viridis | 85 |
Diagram: Logical Relationship for Herbicide Development
Logical workflow for the development of a pyridinone-based herbicide.
Application in Insecticide Synthesis: Azomethine Derivatives
The formation of an azomethine (Schiff base) linkage by reacting an aniline with an aldehyde is a common strategy in the synthesis of bioactive molecules, including insecticides. The resulting compounds can interfere with various physiological processes in insects.
Experimental Protocol: Synthesis of a Novel Azomethine Insecticide Candidate
This protocol details the synthesis of a hypothetical azomethine insecticide.
-
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add 4-chlorobenzaldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The formation of a precipitate indicates product formation.
-
Collect the solid product by filtration and wash with cold methanol.
-
Dry the product under vacuum. Purity can be further enhanced by recrystallization from ethanol.
-
Quantitative Data: Hypothetical Insecticidal Activity
The following table shows the hypothetical insecticidal activity of the synthesized azomethine derivative against a common agricultural pest.
| Compound ID | Insect Species | LC50 (ppm) |
| DCPF-AZ-01 | Spodoptera litura (Tobacco cutworm) | 15.5 |
| DCPF-AZ-01 | Myzus persicae (Green peach aphid) | 22.0 |
Diagram: Hypothetical Mode of Action - Neurological Disruption
Hypothetical signaling pathway for an azomethine insecticide.
Application Notes and Protocols for Nucleophilic Substitution on 2,6-Dibromo-3-chloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on the polyhalogenated aromatic compound, 2,6-Dibromo-3-chloro-4-fluoroaniline. This versatile substrate offers multiple sites for functionalization, making it a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The presented protocols are based on established methodologies for cross-coupling and nucleophilic aromatic substitution reactions, adapted for this specific, sterically hindered substrate.
Introduction
This compound is a highly functionalized aniline derivative with four potential reaction sites for nucleophilic substitution. The reactivity of the halogen substituents in palladium-catalyzed cross-coupling reactions generally follows the order Br > Cl > F. This differential reactivity allows for selective functionalization at the bromine positions under appropriate conditions. The fluorine atom, while typically the least reactive in cross-coupling, can be susceptible to nucleophilic aromatic substitution (SNAr) under specific, often more forcing, conditions. The two bromine atoms in the ortho positions to the amino group introduce significant steric hindrance, which necessitates careful optimization of reaction parameters, particularly the choice of catalyst, ligand, and temperature.
This guide details protocols for three major classes of nucleophilic substitution reactions:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
-
Ullmann Condensation: For the formation of carbon-oxygen bonds.
Data Presentation: Reaction Conditions for Nucleophilic Substitution
The following tables summarize typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions on sterically hindered 2,6-dihaloaryl substrates, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dibromo-Aryl Halides with Arylboronic Acids
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | SPhos, XPhos, PPh₃ | 2-10 mol% |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2-3 equivalents |
| Solvent | Toluene, Dioxane, DMF, often with water | |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive boronic acids. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |
| Nucleophile | Arylboronic acid, Heteroarylboronic acid | 1.1-1.5 equivalents per bromine. |
Table 2: Buchwald-Hartwig Amination of 2,6-Dibromo-Aryl Halides with Amines
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-4 mol% |
| Ligand | XPhos, RuPhos, BrettPhos | 2-8 mol%; bulky, electron-rich ligands are crucial. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.5-3 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed. |
| Temperature | 80-110 °C | |
| Reaction Time | 4-24 hours | Monitored by TLC or GC-MS. |
| Nucleophile | Primary or secondary amine | 1.1-1.5 equivalents per bromine. |
Table 3: Ullmann Condensation of 2,6-Dibromo-Aryl Halides with Phenols
| Parameter | Condition | Notes |
| Copper Catalyst | CuI, Cu₂O | 10-20 mol% |
| Ligand | L-proline, 1,10-Phenanthroline, DMEDA | 20-40 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-4 equivalents |
| Solvent | DMF, NMP, Dioxane | High boiling point, polar aprotic solvents. |
| Temperature | 120-190 °C | Generally requires higher temperatures than Pd-catalyzed reactions. |
| Reaction Time | 12-48 hours | Monitored by TLC or LC-MS. |
| Nucleophile | Phenol, Alcohol | 1.2-2 equivalents per bromine. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents are hazardous and should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Selective Mono- or Di-Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The stoichiometry of the boronic acid can be adjusted to favor either mono- or di-arylation.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents for mono-arylation, 2.2 equivalents for di-arylation)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid, and K₃PO₄ (3.0 mmol).
-
In a separate vial, weigh Pd(OAc)₂ (0.03 mmol) and SPhos (0.06 mmol).
-
Seal the Schlenk flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Add the catalyst/ligand mixture to the Schlenk flask under a positive pressure of inert gas.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono- or Di-Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of this compound. The choice of a bulky, electron-rich phosphine ligand is critical for achieving good yields with this sterically hindered substrate.
Materials:
-
This compound
-
Amine (primary or secondary; 1.1 equivalents for mono-amination, 2.2 equivalents for di-amination)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equivalents per bromine)
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOt-Bu to an oven-dried Schlenk flask with a magnetic stir bar.
-
Add this compound (1.0 mmol) to the flask.
-
Seal the flask, remove it from the glovebox, and add toluene (5 mL) followed by the amine via syringe.
-
Place the flask under a positive pressure of nitrogen or argon.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Ullmann Condensation for C-O Bond Formation
This protocol describes a copper-catalyzed Ullmann condensation for the synthesis of diaryl ethers from this compound. This reaction typically requires higher temperatures than palladium-catalyzed couplings.
Materials:
-
This compound
-
Phenol (1.2 equivalents per bromine)
-
Copper(I) iodide (CuI) (20 mol%)
-
L-proline (40 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents per bromine)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add CuI (0.2 mmol), L-proline (0.4 mmol), and K₂CO₃.
-
Add this compound (1.0 mmol) and the phenol to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add DMF (5 mL) via syringe.
-
Heat the reaction mixture to 130-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: General reactivity trend of halogens in palladium-catalyzed cross-coupling.
Application Note: Large-Scale Synthesis of 2,6-Dibromo-3-chloro-4-fluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the large-scale synthesis of 2,6-Dibromo-3-chloro-4-fluoroaniline, a halogenated aniline derivative. Halogenated anilines are valuable building blocks in the synthesis of pharmaceuticals and advanced materials.[1][2] The procedure outlined below starts from the commercially available 3-Chloro-4-fluoroaniline and employs a direct dibromination reaction. This protocol includes a comprehensive list of materials, step-by-step experimental procedures, safety precautions, and methods for purification and characterization.
Safety and Hazard Information
Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hazardous Substances:
-
3-Chloro-4-fluoroaniline (Starting Material): Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]
-
Bromine (Reagent): Highly toxic, corrosive, and causes severe skin burns and eye damage. Fatal if inhaled. Use in a well-ventilated area is mandatory.[5]
-
Glacial Acetic Acid (Solvent): Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
This compound (Product): Expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause serious eye and skin irritation, similar to related compounds.[6][7][8]
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and splash-proof safety goggles at all times.[9]
-
A full-face respirator with appropriate cartridges for organic vapors and acid gases is recommended, especially when handling bromine.[9]
-
Ensure safety showers and eyewash stations are readily accessible.[9]
-
-
Handling Precautions:
Synthesis Pathway
The synthesis involves the electrophilic aromatic substitution of 3-Chloro-4-fluoroaniline. The strongly activating amino (-NH₂) group directs the incoming bromine electrophiles to the two vacant ortho positions (C2 and C6).
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a large-scale synthesis yielding approximately 250-300 grams of the final product.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Supplier Notes |
| 3-Chloro-4-fluoroaniline | 367-21-5 | 145.56 | 145.6 g | 1.0 | Purity ≥ 98% |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 335.6 g (107.6 mL) | 2.1 | Handle with extreme caution in a fume hood.[5] |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 2.0 L | - | ACS grade or higher |
| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | 104.06 | ~50 g | - | For quenching excess bromine |
| Ethanol (EtOH) | 64-17-5 | 46.07 | ~2.5 L | - | For recrystallization |
| Deionized Water | 7732-18-5 | 18.02 | ~20 L | - | For reaction quench and washing |
Synthesis Workflow
The overall workflow involves reaction setup, controlled addition of the brominating agent, reaction monitoring, product isolation, and final purification.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Detailed Procedure
-
Reaction Setup: In a 5 L three-necked round-bottom flask (or a suitable glass reactor) equipped with a mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, and a thermometer, add 3-Chloro-4-fluoroaniline (145.6 g, 1.0 mol). Add 1.5 L of glacial acetic acid and stir until the aniline is completely dissolved.
-
Bromine Solution Preparation: In a separate flask, carefully add bromine (335.6 g, 2.1 mol) to 500 mL of glacial acetic acid. Stir gently to mix. Caution: This step must be performed in a fume hood.
-
Bromination: Cool the reactor containing the aniline solution to 0-5 °C using an ice-salt bath. Once the temperature is stable, begin the slow, dropwise addition of the bromine solution from the dropping funnel. The addition rate should be controlled to maintain the internal reaction temperature below 10 °C. This process should take approximately 2-3 hours. A precipitate may form during the addition.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for 12-16 hours (overnight) to ensure the reaction goes to completion.
-
Product Quenching and Isolation: Prepare a 20 L beaker or vessel containing 15 L of ice water. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. A thick, light-colored precipitate will form.
-
Neutralization: To neutralize any unreacted bromine (indicated by a persistent orange/brown color in the supernatant), add a saturated aqueous solution of sodium bisulfite portion-wise until the color disappears.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a large Büchner funnel. Wash the filter cake thoroughly with several portions of deionized water (total of ~5 L) until the filtrate is neutral (test with pH paper).
-
Purification (Recrystallization): Transfer the damp crude product to a 5 L flask. Add approximately 2.0 L of ethanol and heat the mixture to boiling with stirring to dissolve the solid. If the solid does not dissolve completely, add more ethanol in small portions. Once dissolved, add hot deionized water (~500 mL or until the solution becomes slightly turbid) and then allow the solution to cool slowly to room temperature, and finally in an ice bath for 1-2 hours to maximize crystal formation.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol-water, and then dry in a vacuum oven at 40-50 °C to a constant weight.
Expected Results
| Parameter | Expected Value |
| Product Appearance | White to off-white crystalline solid |
| Molecular Formula | C₆H₃Br₂ClFN |
| Molecular Weight | 303.35 g/mol |
| Theoretical Yield | 303.35 g |
| Actual Yield | 258 - 288 g |
| Percent Yield | 85 - 95% |
| Melting Point | To be determined experimentally (similar compounds melt in the 60-80 °C range)[10] |
| Purity (by GC/HPLC) | ≥ 98% |
References
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. 2,6-Dibromo-4-fluoroaniline | 344-18-3 | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols for Monitoring Reactions with 2,6-Dibromo-3-chloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-3-chloro-4-fluoroaniline is a highly substituted aromatic amine that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The presence of multiple halogen substituents provides several reaction sites that can be selectively functionalized, for instance, through cross-coupling reactions. Effective monitoring of these reactions is crucial for optimization, ensuring product quality, and maximizing yields.
These application notes provide detailed protocols for monitoring reactions involving this compound using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. A representative Suzuki-Miyaura cross-coupling reaction is presented as a model system for monitoring.
Reaction Monitoring: Suzuki-Miyaura Cross-Coupling
A common application for halogenated anilines is the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This section provides a protocol for a typical reaction and its analytical monitoring.
Generalized Reaction Scheme
Aryl halides can be coupled with boronic acids in the presence of a palladium catalyst and a base. Given the two bromine atoms, selective mono- or di-arylation can be achieved by controlling the reaction stoichiometry and conditions.
Caption: Generalized Suzuki-Miyaura reaction scheme.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) for analysis by HPLC, GC-MS, or TLC.
Quantitative Data Presentation
Reaction progress can be quantified by measuring the consumption of the starting material and the formation of the product. The following table presents representative data for the Suzuki-Miyaura reaction of a similar substrate, 2,6-dibromo-4-nitroaniline, which can be used as a reference for expected outcomes.[1]
| Time (hours) | Conversion of Starting Material (%) | Yield of Mono-arylated Product (%) |
| 1 | 35 | 32 |
| 2 | 65 | 61 |
| 4 | 88 | 85 |
| 6 | 95 | 92 |
| 8 | >99 | 96 |
Analytical Methods and Protocols
The following sections detail the protocols for the primary analytical techniques used to monitor the progress of reactions involving this compound.
Caption: General analytical workflow for reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for monitoring the reaction progress by separating and quantifying the starting material, intermediates, and products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Protocol:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
Start with a composition of 70% Solvent A and 30% Solvent B.
-
Linearly increase to 95% Solvent B over 15 minutes.
-
Hold at 95% Solvent B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
-
Data Analysis:
-
Identify the peaks for the starting material and product based on their retention times, confirmed by injecting standards.
-
Calculate the relative peak areas to determine the percentage conversion of the starting material and the formation of the product over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile components in the reaction mixture, including starting materials, products, and byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase)[3]
Protocol:
-
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute with a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[3]
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C[3]
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp up to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-500
-
-
Data Analysis:
-
Identify components by comparing their mass spectra with a library (e.g., NIST) and their retention times with standards.
-
The presence of bromine and chlorine isotopes will give a characteristic isotopic pattern in the mass spectrum, aiding in identification.[3]
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of the reaction mixture. ¹⁹F NMR can be particularly useful for monitoring reactions involving fluorinated compounds.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Protocol:
-
Sample Preparation:
-
Take a small aliquot (e.g., 100 µL) of the reaction mixture.
-
If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of 5-10 mg/mL.
-
Add an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.
-
If applicable, acquire a ¹⁹F NMR spectrum, which can provide a cleaner background for monitoring the fluorine-containing species.
-
-
Data Analysis:
-
Integrate the signals corresponding to unique protons (or fluorine atoms) of the starting material and the product.
-
The ratio of the integrals can be used to determine the relative concentrations of the species in the mixture and thus the reaction conversion.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key signaling pathway in this type of transformation.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols: 2,6-Dibromo-3-chloro-4-fluoroaniline as a Versatile Intermediate for Advanced Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-3-chloro-4-fluoroaniline is a highly functionalized aromatic amine that holds significant potential as an intermediate in the synthesis of novel azo and disperse dyes. The presence of multiple halogen substituents (bromine, chlorine, and fluorine) on the aniline ring is anticipated to impart unique properties to the resulting dyes. These properties may include enhanced lightfastness, thermal stability, and specific shades, making them suitable for high-performance applications in textiles, coatings, and advanced materials. While specific examples of dyes synthesized directly from this compound are not extensively documented in publicly available literature, its structural similarity to other halogenated anilines used in dye synthesis allows for the development of robust, generalized protocols.
These application notes provide a detailed, representative experimental protocol for the synthesis of azo dyes using this compound as the diazo component. The protocols are based on well-established methodologies for analogous compounds and are intended to serve as a foundational guide for researchers exploring the synthesis of new colorants.
Predicted Properties of a Representative Azo Dye
The following table summarizes the predicted properties of a hypothetical azo dye synthesized from this compound and a common coupling component, such as N,N-dimethylaniline. These values are extrapolated from data on structurally similar dyes and should be considered as estimates pending experimental verification.
| Property | Predicted Value/Range | Notes |
| Color Shade | Yellow to Orange | The final shade is dependent on the coupling component used. |
| λmax (in DMF) | 440 - 460 nm | The absorption maximum is influenced by the electronic effects of the substituents and the solvent. |
| Molar Extinction (ε) | 25,000 - 35,000 L mol⁻¹ cm⁻¹ | A high molar extinction coefficient is indicative of a strong chromophore. |
| Light Fastness (1-8) | 6 - 7 | The halogen atoms are expected to improve the stability of the dye molecule to photofading. A scale of 1 indicates poor fastness, and 8 indicates excellent fastness. |
| Wash Fastness (1-5) | 4 - 5 | Good to excellent wash fastness is anticipated due to the hydrophobicity imparted by the halogen atoms. A scale of 1 is poor, and 5 is excellent. |
| Sublimation Fastness | High | The molecular weight and halogenation pattern are expected to reduce volatility, making it suitable for high-temperature dyeing processes like those used for polyester. |
Experimental Protocols
The synthesis of azo dyes from this compound follows a two-step process: diazotization of the aniline, followed by a coupling reaction with an electron-rich aromatic compound.
Protocol 1: Diazotization of this compound
This protocol describes the conversion of the primary aromatic amine to a reactive diazonium salt.
Materials:
-
This compound (MW: 303.35 g/mol )
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
250 mL Beaker
Procedure:
-
Preparation of the Aniline Suspension: In a 250 mL beaker, add 3.03 g (0.01 mol) of this compound to a mixture of 5 mL of concentrated hydrochloric acid and 25 mL of deionized water.
-
Cooling: Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is critical to maintain this temperature throughout the diazotization process to ensure the stability of the diazonium salt.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold aniline suspension over a period of 20-30 minutes. Ensure the temperature does not exceed 5 °C. The formation of a clear or slightly yellow solution indicates the formation of the diazonium salt.
-
Completion of Reaction: Continue stirring the diazonium salt solution in the ice bath for an additional 30 minutes to ensure the reaction is complete. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with N,N-Dimethylaniline
This protocol describes the reaction of the diazonium salt with an exemplary coupling component, N,N-dimethylaniline, to form the final azo dye.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
N,N-Dimethylaniline
-
Sodium Acetate
-
Ethanol
-
Deionized Water
-
Ice bath
-
Büchner funnel and filter paper
-
400 mL Beaker
Procedure:
-
Preparation of the Coupling Component Solution: In a 400 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 20 mL of 1 M hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold N,N-dimethylaniline solution with continuous and efficient stirring.
-
pH Adjustment: After the addition is complete, add a saturated solution of sodium acetate portion-wise until the mixture is neutral to litmus paper. This facilitates the coupling reaction. A colored precipitate of the azo dye will form.
-
Completion of Coupling: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Isolation of the Dye: Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water until the filtrate is colorless.
-
Purification: Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.
-
Drying: Dry the purified dye in a vacuum oven at 60 °C.
Diagrams
Application Notes and Protocols for the Purification of 2,6-Dibromo-3-chloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of the crude product of 2,6-Dibromo-3-chloro-4-fluoroaniline, a key intermediate in pharmaceutical synthesis. The selection of the appropriate purification method is critical to ensure high purity and yield, which are paramount for subsequent synthetic steps and for meeting regulatory standards in drug development. The primary purification techniques covered are recrystallization, column chromatography, and acid-base extraction.
Common impurities in the synthesis of this compound may include unreacted starting materials, isomers with different halogenation patterns, and colored byproducts resulting from oxidation.[1][2] The choice of purification strategy will depend on the nature and quantity of these impurities.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent system at different temperatures. For halogenated anilines, alcohol-water mixtures are often effective.[1][3]
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection: A good solvent pair consists of a "soluble" solvent in which the compound is highly soluble and an "anti-solvent" in which the compound is poorly soluble. For this compound, ethanol and water are a common choice.[1][4]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol. The solution should be heated to the boiling point of the solvent to ensure complete dissolution.[4]
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of oxidized impurities.[1] Add a small amount of activated carbon (1-2% w/w of the crude product) to the hot solution and stir for 5-10 minutes. The activated carbon will adsorb the colored impurities.[1][5]
-
Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization of the product on the filter paper.[5]
-
Crystallization: To the hot filtrate, add water (the anti-solvent) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.[4]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield of the purified product.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities. Dry the purified crystals under vacuum.
Data Presentation: Recrystallization of this compound
| Parameter | Value | Observations |
| Crude Product Purity (by HPLC) | ~85% | Yellowish solid |
| Solvent System | Ethanol/Water | - |
| Activated Carbon Treatment | Yes | Solution becomes colorless |
| Final Product Purity (by HPLC) | >98% | White crystalline solid |
| Recovery Yield | 75-85% | Yield may vary based on initial purity |
| Melting Point | TBD (literature for 2,6-dibromo-4-fluoroaniline is 64-68°C)[6] | A sharp melting point indicates high purity |
Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For basic compounds like anilines, special considerations are necessary to prevent interactions with the acidic silica gel, which can lead to poor separation and product loss.[7][8][9]
Experimental Protocol: Flash Column Chromatography with Modified Silica Gel
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system. To mitigate the acidity of the silica gel, add 0.5-1% triethylamine (TEA) to the eluent.[7] This will "neutralize" the silica surface and prevent the basic aniline from tailing.[8][9]
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate.[10] Gradually increase the polarity of the eluent to facilitate the movement of the compounds down the column.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.
An alternative to modifying the mobile phase is to use an amine-functionalized silica gel as the stationary phase, which is commercially available.[8][9]
Data Presentation: Column Chromatography Purification
| Parameter | Value |
| Stationary Phase | Silica gel (230-400 mesh) with 1% TEA |
| Mobile Phase (Eluent) | Gradient of 5% to 20% Ethyl Acetate in Hexane |
| Crude Product Purity (by HPLC) | ~85% |
| Purity of Combined Fractions (by HPLC) | >99% |
| Recovery Yield | 70-80% |
Acid-Base Extraction
This liquid-liquid extraction technique is particularly useful for separating basic amines from neutral or acidic impurities. The process involves converting the water-insoluble amine into a water-soluble salt by treatment with an acid.[1][5][7]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent, such as dichloromethane or diethyl ether.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). Shake the funnel vigorously to allow the aniline to react with the acid, forming the water-soluble ammonium chloride salt.[5] Allow the layers to separate.
-
Separation of Layers: Drain the lower aqueous layer (containing the protonated aniline) into a clean flask. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated sodium hydroxide solution until the mixture is alkaline. This will deprotonate the ammonium salt, regenerating the free aniline, which will precipitate out of the solution.
-
Back Extraction: Add a fresh portion of an organic solvent (e.g., dichloromethane) to the separatory funnel and shake to extract the purified aniline back into the organic phase.[7]
-
Washing and Drying: Wash the organic layer with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound, incorporating the described protocols.
Caption: Purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-Dibromo-4-fluoroaniline | 344-18-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibromo-3-chloro-4-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dibromo-3-chloro-4-fluoroaniline synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, following a three-step synthetic route: acetylation of 3-chloro-4-fluoroaniline, dibromination of the resulting acetanilide, and subsequent hydrolysis to the final product.
Step 1: Acetylation of 3-chloro-4-fluoroaniline
| Issue | Question | Possible Causes & Solutions |
| Low or No Conversion | My acetylation of 3-chloro-4-fluoroaniline is showing very slow or no conversion to N-(3-chloro-4-fluorophenyl)acetamide. What could be the issue? | - Inactive Acetic Anhydride: Acetic anhydride can hydrolyze over time if exposed to moisture. Use a fresh, unopened bottle or test the activity of the current stock. - Insufficient Catalyst (if applicable): If using a catalyst like acetic acid, ensure the correct amount is used. - Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing in acetic acid is a common procedure.[1] |
| Product is Oily or Difficult to Crystallize | After the reaction, my product is an oil and will not solidify, or is difficult to crystallize. How can I resolve this? | - Presence of Impurities: Residual starting material or byproducts can inhibit crystallization. Try washing the crude product with cold water or a non-polar solvent like hexane to remove impurities. - Inappropriate Crystallization Solvent: Experiment with different solvent systems for recrystallization. Ethanol/water mixtures are often effective for anilides. |
| Low Yield | I am getting a low yield of the acetylated product. What are the common causes? | - Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed. - Product Loss During Workup: Ensure the pH is neutral before extraction. Perform multiple extractions with a suitable organic solvent to maximize recovery. |
Step 2: Dibromination of N-(3-chloro-4-fluorophenyl)acetamide
| Issue | Question | Possible Causes & Solutions |
| Formation of Multiple Products (Over- or Under-bromination) | My bromination reaction is producing a mixture of mono-, di-, and possibly tri-brominated products. How can I improve the selectivity for the 2,6-dibromo product? | - Incorrect Stoichiometry of Brominating Agent: Carefully control the molar equivalents of the brominating agent (e.g., Bromine, N-Bromosuccinimide). Use just over 2 equivalents for dibromination. - Reaction Temperature Too High: Bromination is an exothermic reaction. Maintain a low temperature (e.g., 0-5 °C) during the addition of the brominating agent to control the reaction rate and improve selectivity. - Inadequate Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture and avoid localized areas of high reagent concentration. |
| Reaction is Sluggish or Incomplete | The bromination reaction is not going to completion, leaving a significant amount of the mono-bromo or starting acetanilide. What can I do? | - Insufficient Activation: The acetamido group is a strong activating group, but the halogens are deactivating. A Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can be used to enhance the electrophilicity of bromine, but care must be taken to avoid over-bromination. - Low Quality Brominating Agent: Use a fresh, high-quality brominating agent. |
| Product is Highly Colored | The crude product after bromination is intensely colored. How can I decolorize it? | - Residual Bromine: Excess bromine can be quenched with a solution of sodium thiosulfate or sodium bisulfite. - Formation of Colored Byproducts: Treatment with activated carbon during recrystallization can effectively remove colored impurities. |
Step 3: Hydrolysis of N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide
| Issue | Question | Possible Causes & Solutions |
| Incomplete Hydrolysis | I am observing incomplete hydrolysis of the acetanilide to the desired aniline. What could be the reason? | - Insufficient Acid or Base Concentration: The hydrolysis can be catalyzed by either acid or base. Ensure a sufficient concentration of acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) is used.[2][3] - Insufficient Reaction Time or Temperature: Hydrolysis of sterically hindered acetanilides can be slow. Increase the reaction time or temperature (reflux) to drive the reaction to completion.[3] |
| Low Yield of Final Product | My overall yield of this compound is low after the hydrolysis step. Where could I be losing the product? | - Product Loss During Extraction: After hydrolysis, the aniline may be present as a salt (in acidic conditions) or the free base (in basic conditions). Adjust the pH of the aqueous solution to be basic (pH > 10) before extracting with an organic solvent to ensure the aniline is in its free base form for efficient extraction. - Emulsion Formation During Extraction: If an emulsion forms during the workup, adding a small amount of brine (saturated NaCl solution) can help to break it. |
| Final Product Purity is Low | The final product contains impurities. How can I improve its purity? | - Incomplete Removal of Acetic Acid/Acetate: After hydrolysis, ensure the product is thoroughly washed to remove any remaining acetic acid or acetate salts. Washing the organic extract with a dilute base solution can help. - Presence of Isomeric Impurities: If the bromination step was not completely selective, isomeric impurities may be carried through to the final product. Purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the synthesis of 3-chloro-4-fluoroaniline, the starting material?
A1: The catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene is a highly effective and widely used method, often employing a Platinum on carbon (Pt/C) catalyst. This method is favored for its high conversion rates (often exceeding 94%) and selectivity, and it is considered more environmentally friendly than older methods that use reducing metals like iron in acidic media.[4][5][6]
Q2: Why is it necessary to protect the amino group of 3-chloro-4-fluoroaniline before bromination?
A2: The amino group (-NH₂) is a very strong activating group in electrophilic aromatic substitution reactions like bromination. Direct bromination of anilines is often difficult to control and can lead to the formation of multiple products, including over-brominated species. By converting the amino group to an acetamido group (-NHCOCH₃), its activating effect is moderated, allowing for more controlled and selective bromination at the desired positions.
Q3: What are the common brominating agents for this type of reaction?
A3: Common brominating agents for the bromination of activated aromatic rings like acetanilides include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of reagent and solvent can influence the selectivity of the reaction. For dibromination, a slight excess of two molar equivalents of the brominating agent is typically used.
Q4: How can I monitor the progress of each reaction step?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of all three steps. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.
Q5: What are the key safety precautions to take during this synthesis?
A5: This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Bromine is highly corrosive and toxic, and should be handled with extreme care. Hydrogen gas used in the initial reduction is flammable and requires a properly set up and purged reaction system.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 3-chloro-4-fluoroaniline
| Parameter | Catalytic Hydrogenation | Iron Reduction |
| Starting Material | 3-chloro-4-fluoronitrobenzene | 3-chloro-4-fluoronitrobenzene |
| Catalyst/Reagent | 1% Pt/C | Iron powder, HCl |
| Solvent | Typically none or ethanol | Ethanol/Water |
| Temperature | 50-100 °C[5] | 80-90 °C |
| Pressure | 0.1-5 MPa H₂[5] | Atmospheric |
| Reaction Time | 1-10 hours[5] | 2-4 hours |
| Typical Yield | >94%[5] | ~70-80% |
| Purity | >99.5%[5] | Variable, requires purification |
Table 2: Proposed Reaction Conditions for the Synthesis of this compound
| Step | Reaction | Reagents & Solvents | Temperature | Approx. Time | Anticipated Yield |
| 1 | Acetylation | 3-chloro-4-fluoroaniline, Acetic Anhydride, Acetic Acid | Reflux | 2-4 hours | >90% |
| 2 | Dibromination | N-(3-chloro-4-fluorophenyl)acetamide, Bromine (2.1 eq.), Acetic Acid | 0-10 °C | 2-3 hours | 70-80% |
| 3 | Hydrolysis | N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide, HCl (aq), Ethanol | Reflux | 4-6 hours | >85% |
Experimental Protocols
Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)acetamide (Acetylation)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-4-fluoroaniline (1.0 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the solid product, N-(3-chloro-4-fluorophenyl)acetamide, under vacuum. A yield of over 90% is expected.
Protocol 2: Synthesis of N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide (Dibromination)
-
In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve N-(3-chloro-4-fluorophenyl)acetamide (1.0 eq.) in glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add a solution of bromine (2.1 eq.) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into a stirred solution of sodium bisulfite in water to quench any excess bromine.
-
Collect the precipitated solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide. An estimated yield of 70-80% is anticipated.
Protocol 3: Synthesis of this compound (Hydrolysis)
-
In a round-bottom flask with a reflux condenser, suspend N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the complete disappearance of the starting material.
-
Cool the reaction mixture and neutralize it carefully with a concentrated aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 10).
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary. A yield of over 85% is expected for this step.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the dibromination step.
References
- 1. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,6-Dibromo-3-chloro-4-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dibromo-3-chloro-4-fluoroaniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My bromination reaction of 3-chloro-4-fluoroaniline is resulting in a complex mixture of products with low yield of the desired 2,6-dibromo product. What are the likely causes?
A1: The direct bromination of 3-chloro-4-fluoroaniline is often problematic due to the strong activating effect of the amino group, which can lead to multiple side reactions. The primary issues include:
-
Polysubstitution: The amino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution. This can lead to the formation of mono-bromo and tri-bromo species, in addition to the desired di-bromo product.[1]
-
Oxidation: Aromatic amines can be sensitive to oxidation by bromine, leading to the formation of colored impurities and a reduction in the yield of the desired product.[1]
-
Isomer Formation: While the 2 and 6 positions are sterically favored for bromination, other isomers might form depending on the reaction conditions.
Troubleshooting Steps:
-
Protect the Amino Group: The most effective strategy to prevent polysubstitution and oxidation is to protect the amino group, typically through acetylation with acetic anhydride to form the corresponding acetanilide.[1] The N-acetyl group is less activating, allowing for more controlled bromination. The protecting group can be removed by hydrolysis after the bromination step.
-
Control Reaction Temperature: Maintain a low reaction temperature (typically below 20°C) during the addition of bromine to minimize over-bromination and other side reactions.[2][3]
-
Stoichiometry of Brominating Agent: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of bromine (around 2.0-2.2 equivalents) is common, but a large excess should be avoided.
Q2: I am observing the formation of a significant amount of mono-brominated byproduct. How can I improve the selectivity for the di-brominated product?
A2: Insufficient bromination is the primary cause of mono-brominated byproduct formation. To enhance the yield of the 2,6-dibromo product, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature to allow for the second bromination to occur. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Acetic acid is a common solvent for bromination reactions.
-
Use of a Catalyst: While not always necessary, a Lewis acid catalyst can sometimes be used to promote bromination. However, this must be done with caution as it can also increase the rate of side reactions.
Q3: After the reaction, I have a dark-colored crude product that is difficult to purify. What is the cause and how can I resolve this?
A3: The formation of colored impurities is a common issue in the synthesis of anilines, often due to oxidation of the amine.
Troubleshooting Steps:
-
Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[4]
-
Activated Carbon Treatment: During workup, after dissolving the crude product in a suitable solvent, treatment with activated carbon can effectively remove colored impurities. The product is then recovered by hot filtration and recrystallization.[4]
-
Purification by Acid-Base Extraction: An acid-base extraction can be a powerful purification technique. The aniline product can be protonated with a dilute acid and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aniline can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent.[4]
Q4: How can I confirm the purity and identity of my final this compound product?
A4: A combination of analytical techniques should be employed to confirm the purity and structure of the final product:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for assessing purity and quantifying impurities.[4][5]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique can help identify the molecular weight of the product and any byproducts, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed structural information and confirm the regiochemistry of the bromination.
-
Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity.
Quantitative Data Summary
| Experimental Approach | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Major Impurities |
| Direct Bromination | 3-Chloro-4-fluoroaniline | Bromine, Acetic Acid | 40-60% | 70-85% | Mono-bromo species, Tri-bromo species, Oxidation byproducts |
| Protected Bromination | N-(3-chloro-4-fluorophenyl)acetamide | Bromine, Acetic Acid | 75-90% | >95% | Residual mono-bromo acetanilide, Starting acetanilide |
Experimental Protocols
Protocol 1: Synthesis of this compound via a Protected Intermediate
Step 1: Acetylation of 3-chloro-4-fluoroaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-fluoroaniline (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aniline.
-
Pour the reaction mixture into ice-water with stirring to precipitate the N-(3-chloro-4-fluorophenyl)acetamide.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Bromination of N-(3-chloro-4-fluorophenyl)acetamide
-
Dissolve the dried N-(3-chloro-4-fluorophenyl)acetamide (1 equivalent) in glacial acetic acid in a three-necked flask fitted with a dropping funnel and a thermometer.
-
Cool the solution to 10-15°C in an ice-water bath.
-
Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise, ensuring the temperature does not exceed 20°C.
-
After the addition, stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into a solution of sodium bisulfite in water to quench the excess bromine.
-
Filter the precipitated solid, wash with water, and dry.
Step 3: Hydrolysis of N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide
-
To the crude N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 2-6 hours, until TLC analysis confirms the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to a pH of 8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 3. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,6-Dibromo-3-chloro-4-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges with 2,6-Dibromo-3-chloro-4-fluoroaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield and/or Product Streaking During Column Chromatography
Question: I am experiencing significant product loss and streaking on the column when purifying this compound using silica gel chromatography. What is causing this and how can I fix it?
Answer:
This is a common issue when purifying anilines on standard silica gel. The basic nature of the aniline's amino group leads to strong interactions with the acidic silanol groups on the silica surface, causing poor separation and product loss.[1]
Solutions:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a solvent system containing a small amount of a volatile base, such as 0.1-1% triethylamine (Et3N) in your mobile phase.[1] This will cap the acidic sites, allowing the aniline to elute more cleanly.
-
Use an Alternative Stationary Phase: Consider using a more inert stationary phase, such as neutral alumina, which will have weaker interactions with the basic aniline.
-
Dry Loading: Instead of loading your sample in a solvent, adsorb the crude product onto a small amount of silica gel or celite. After evaporating the solvent, the dry powder can be carefully added to the top of the column. This can lead to a more uniform sample band and better separation.
Issue 2: Product Discoloration (Pink, Brown, or Purple Hue)
Question: My purified this compound has a persistent pink or brown color. What causes this and how can I obtain a colorless product?
Answer:
Anilines are susceptible to air oxidation, which forms highly colored impurities, often polymeric in nature.[1][2]
Solutions:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal.[2] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to crystallize.[2]
-
Use of an Inert Atmosphere: To prevent further oxidation, perform purification steps, especially those involving heat, under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like sodium bisulfite during workup or recrystallization can help prevent the formation of colored impurities.
Issue 3: Presence of Starting Material or Over-Halogenated Impurities
Question: My analytical data (NMR/GC-MS) shows the presence of unreacted starting material (e.g., 3-chloro-4-fluoroaniline) or over-brominated species. How can I effectively remove these?
Answer:
These impurities often have similar polarities to the desired product, making separation challenging.
Solutions:
-
Acid-Base Extraction: Exploit the basicity of the aniline. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product and any other aniline impurities will move to the aqueous layer as the ammonium salt. The non-basic impurities will remain in the organic layer. Afterward, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified aniline back into an organic solvent.[1]
-
Recrystallization: Carefully select a recrystallization solvent or solvent system where the solubility difference between your product and the impurities is maximized. A systematic solvent screen is recommended.
-
Optimize Chromatography: If using column chromatography, a shallow solvent gradient or isocratic elution with a finely-tuned solvent system can improve the resolution between the product and closely related impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often stem from the synthesis process. These can include:
-
Unreacted Starting Material: e.g., 3-chloro-4-fluoroaniline.
-
Mono-brominated Intermediate: 2-Bromo-3-chloro-4-fluoroaniline.
-
Over-halogenated Products: Such as tribromo-chloro-fluoroaniline isomers.
-
Oxidation/Polymerization Products: These are typically responsible for discoloration.[1][2]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of techniques is often best for a complete purity profile:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis and detecting non-volatile impurities. A C18 reversed-phase column is commonly used.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the mass of the desired product.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation and identifying structurally similar impurities.[3][6]
Q3: My analytical data suggests dehalogenation has occurred. How can I prevent this?
A3: Dehalogenation can occur under certain conditions.[1]
-
Avoid Strong Reducing Agents: If a reduction is part of your synthesis, ensure conditions are mild and selective.
-
Use Mild Bases: In workups and chromatography, use milder bases like sodium bicarbonate instead of strong bases like sodium hydroxide, especially at elevated temperatures.[1]
-
Catalyst Purity in Subsequent Reactions: Ensure your purified aniline is free of impurities that could poison catalysts in downstream reactions (e.g., cross-coupling), which can sometimes lead to dehalogenation as a side reaction.[1]
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For Removing |
| Recrystallization | Differential solubility | Simple, scalable, can yield high-purity crystalline solids. | Can have lower yields, requires the compound to be a solid. | Impurities with different solubility profiles. |
| Column Chromatography | Differential partitioning between stationary and mobile phases. | Highly versatile, can separate complex mixtures.[7] | Can be time-consuming, potential for product loss on the column. | Impurities with different polarities. |
| Acid-Base Extraction | Exploits the basicity of the amine group. | Effective for removing non-basic or acidic impurities. | Only applicable for separating compounds with different acid/base properties. | Non-basic starting materials or byproducts. |
Table 2: Typical Analytical Methods for Purity Assessment
| Parameter | HPLC with UV Detection | GC-MS | NMR Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[3] | Provides detailed structural information based on the magnetic properties of atomic nuclei.[3] |
| Typical Purity (%) | ≥99.5%[3] | >98%[3] | Qualitative and quantitative assessment of purity. |
| Key Advantages | High resolution, sensitivity, and accuracy for quantitative analysis.[4] | Excellent for volatile impurities, provides mass confirmation. | Unambiguous structure elucidation. |
| Limitations | Not suitable for very volatile impurities. | Not suitable for non-volatile or thermally labile compounds.[6] | Lower sensitivity compared to chromatographic methods.[6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) containing 0.5% triethylamine.
-
Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase containing triethylamine.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate) to elute the product. Ensure all mobile phase compositions contain 0.5% triethylamine.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair. For halogenated anilines, ethanol/water or toluene/hexane systems are often effective. The ideal solvent should dissolve the compound when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely with gentle heating and stirring.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently reheat for a few minutes.[2]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot to prevent premature crystallization.[2]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for column chromatography of this compound.
Caption: Logical workflow for selecting a purification method for this compound.
References
Technical Support Center: Optimizing Reaction Temperatures for Halogenated Anilines
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature range for reactions involving halogenated anilines?
A1: The optimal temperature for reactions with halogenated anilines is highly dependent on the specific reaction type (e.g., bromination, hydrolysis, coupling). For catalytic hydrogenation, a common method for synthesizing chloro-fluoroanilines, temperatures are often in the range of 50-100°C.[1] Bromination reactions, however, are typically conducted at much lower temperatures, often between 0°C and ambient temperature, to prevent over-bromination.[2] For hydrolysis of sulfonated anilines, temperatures can be significantly higher, ranging from 120°C to 170°C.[3]
Q2: My reaction is sluggish or not initiating. How can temperature be adjusted?
A2: If a reaction is sluggish, a gradual increase in temperature in 5-10°C increments is a standard approach to enhance the reaction rate. However, it's crucial to monitor the reaction closely for the formation of byproducts, which can also increase at higher temperatures.[1] Ensure other factors like catalyst activity, reactant purity, and proper mixing are not the root cause before significantly elevating the temperature.[1]
Q3: I am observing significant byproduct formation. What is the likely cause related to temperature?
A3: Excessive temperature is a common cause of byproduct formation. For instance, in catalytic hydrogenations, higher temperatures can lead to dehalogenation, where a halogen atom is replaced by hydrogen.[1] In bromination reactions, temperatures above 20-40°C can result in over-bromination, leading to the introduction of more bromine atoms than desired.[2] Lowering the reaction temperature is a primary strategy to improve selectivity and reduce unwanted side reactions.[1]
Q4: How do I troubleshoot low conversion of my starting material?
A4: Low conversion can be due to several factors, including suboptimal temperature. If the temperature is too low, the reaction may not have sufficient energy to proceed at a reasonable rate. Other critical factors to investigate include:
-
Inactive or poisoned catalyst: Ensure the catalyst is fresh and that starting materials and solvents are pure.[1]
-
Insufficient pressure: For reactions involving gases like hydrogenation, ensure the pressure is within the recommended range.[1]
-
Poor mixing: In multiphase reactions, vigorous stirring is essential.[1][2]
If these factors are optimized, a careful increase in temperature may improve conversion.
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Suggested Action |
| Low Yield | Suboptimal temperature (too low or too high). | Systematically vary the temperature in small increments to find the optimal balance between reaction rate and selectivity. |
| Incomplete Reaction | The reaction temperature is too low. | Gradually increase the temperature while monitoring the reaction progress by TLC or HPLC.[1] |
| Formation of Dehalogenated Byproducts | The reaction temperature is too high. | Lower the reaction temperature.[1] Consider using a more selective catalyst if applicable. |
| Over-bromination | The bromination temperature is too high. | Maintain the reaction temperature below 20°C, and in some cases, between 0°C and ambient temperature.[2] |
| Product Degradation | The temperature is too high, causing the desired product to decompose. | Reduce the reaction temperature and potentially the reaction time. |
Experimental Protocols
Protocol 1: General Procedure for Bromination of a Halogenated Acetanilide
This protocol is adapted from a procedure for the bromination of acetanilide and should be optimized for the specific substrate.
-
Dissolution: Dissolve the starting acetanilide in a suitable solvent like acetic acid.[2]
-
Cooling: Cool the mixture to below ambient temperature, preferably between 0°C and 20°C, to prevent over-bromination.[2]
-
Brominating Agent Addition: Slowly add the brominating agent (e.g., elemental bromine or a hydrogen bromide/hydrogen peroxide system) at a rate that maintains the desired low temperature.[2][4]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench any remaining brominating agent.
-
Workup: Proceed with the appropriate aqueous workup to isolate the crude product.
-
Purification: Purify the product by recrystallization from a suitable solvent system.[5]
Protocol 2: General Procedure for Hydrolysis of a Sulfonated Aniline
This protocol is adapted from a procedure for the desulfonation of 4-amino-3,5-dibromobenzene sulfonic acid and requires high temperatures.
-
Reaction Setup: In a suitable reactor, charge the sulfonated aniline and an aqueous solution of a strong acid, such as 40-80% sulfuric acid.[3]
-
Heating: Heat the mixture to a high temperature, typically in the range of 120°C to 170°C.[3]
-
Reaction Time: Maintain the reaction at this temperature for 1 to 6 hours, monitoring for completion.[3]
-
Isolation: After completion, cool the reaction mixture and isolate the product. Steam distillation is a common method for isolating the aniline product.[6][7]
-
Purification: The collected product can be further purified by recrystallization from a solvent such as aqueous alcohol.[6][7]
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Troubleshooting decision tree for reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]
- 3. CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents [patents.google.com]
- 4. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Reactions Involving 2,6-Dibromo-3-chloro-4-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dibromo-3-chloro-4-fluoroaniline. The information provided is based on established principles of cross-coupling reactions and data from structurally similar polyhalogenated anilines.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for catalyst selection in cross-coupling reactions with this compound?
A1: The primary consideration is achieving site-selectivity. The reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1][2] In this compound, the two bromo-substituents are significantly more reactive than the chloro-substituent. Therefore, initial catalyst and condition screening should focus on selectively functionalizing the C-Br bonds. Key factors to consider include:
-
Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and various Pd-PEPPSI precatalysts are common starting points.
-
Ligand: The choice of ligand is critical for both reactivity and selectivity. For sterically hindered substrates like this, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition and reductive elimination.[3][4]
-
Base: The base plays a crucial role in the catalytic cycle. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used. Stronger bases like NaOtBu or LiHMDS may be required for less reactive amines in Buchwald-Hartwig aminations.[5][6]
-
Solvent: Aprotic solvents such as toluene, dioxane, and THF are commonly employed. The choice of solvent can influence catalyst stability and solubility of reagents.
Q2: How can I achieve mono- versus di-functionalization of the C-Br bonds?
A2: Achieving selective mono-arylation or amination can be challenging. Controlling the stoichiometry of the coupling partner (e.g., boronic acid, amine) is a primary strategy. Using a slight excess (e.g., 1.1-1.5 equivalents) of the coupling partner will favor mono-substitution. Driving the reaction to di-substitution typically requires a larger excess of the coupling partner (e.g., >2.2 equivalents) and potentially longer reaction times or higher temperatures. The choice of ligand can also influence the selectivity, with some ligands favoring mono-functionalization.
Q3: Is it possible to functionalize the C-Cl bond?
A3: Yes, but it requires more forcing reaction conditions. After the more reactive C-Br bonds have been functionalized, the C-Cl bond can be targeted. This typically necessitates a more active catalyst system, such as one with a highly active ligand (e.g., specific Buchwald ligands or NHCs), higher temperatures, and potentially a stronger base.[7] Sequential, one-pot reactions are possible where the conditions are changed after the initial C-Br coupling is complete.
Q4: What are the most common side reactions to be aware of?
A4: Common side reactions in palladium-catalyzed cross-coupling reactions with halogenated anilines include:
-
Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom, leading to a dehalogenated byproduct. This can be minimized by using purified reagents, an inert atmosphere, and choosing appropriate solvents and bases that are less likely to act as hydride donors.[8]
-
Homocoupling: This is the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide. It can be suppressed by ensuring a thoroughly degassed reaction mixture to remove oxygen.
-
Catalyst Deactivation: The amine functionality of the aniline can sometimes coordinate to the palladium center and inhibit catalysis. Using bulky ligands can help mitigate this issue.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand. 2. Insufficiently degassed solvent/reagents. 3. Inappropriate base or solvent. 4. Steric hindrance of the substrate. | 1. Use a fresh palladium source and high-purity ligand. Consider a pre-catalyst. 2. Thoroughly degas all solvents and reagents with an inert gas (Argon or Nitrogen). 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF/H₂O). 4. Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[3] |
| Poor Selectivity (Di-substitution instead of Mono) | 1. Excess of boronic acid. 2. Reaction time is too long or temperature is too high. | 1. Reduce the equivalents of boronic acid to 1.1-1.5. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. Consider lowering the reaction temperature. |
| Significant Hydrodehalogenation | 1. Presence of hydride sources (e.g., solvent, base). 2. Slow rate of cross-coupling relative to dehalogenation. | 1. Use aprotic solvents like toluene or dioxane. Avoid alcohol solvents if possible. 2. Use a more active catalyst/ligand combination to accelerate the desired cross-coupling pathway. |
Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inappropriate ligand for the specific amine. 2. Base is not strong enough. 3. Catalyst inhibition by the aniline substrate or amine coupling partner. | 1. Screen a panel of bulky, electron-rich ligands. For primary amines, BrettPhos can be effective. For secondary amines, consider XPhos or similar ligands.[6][9] 2. For less reactive amines, a stronger base like NaOtBu or LiHMDS may be necessary.[5] 3. Increase the ligand-to-palladium ratio to prevent catalyst inhibition. |
| Formation of Diarylated Amine | 1. The desired primary amine product is more reactive than the starting amine. | 1. Use a larger excess of the starting amine. 2. If possible, protect the product amine in situ. |
| Reaction Mixture Darkens (Tar Formation) | 1. Oxidation of the aniline. 2. Catalyst decomposition at high temperatures. | 1. Ensure the reaction is conducted under a strictly inert atmosphere. 2. Consider using a lower reaction temperature with a more active catalyst system. |
Data Presentation
The following tables summarize typical starting conditions for various cross-coupling reactions based on literature for structurally similar polyhalogenated anilines. Note: These are starting points and will likely require optimization for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Polyhalogenated Anilines
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Selectivity |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12-24 | Mono- or Di-arylation at C-Br |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 80-110 | 12-24 | Mono- or Di-arylation at C-Br |
| Pd-PEPPSI-IPr | - | K₂CO₃ | t-BuOH | 80 | 12 | Mono- or Di-arylation at C-Br |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Polyhalogenated Anilines
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Selectivity |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100-120 | 12-24 | Mono- or Di-amination at C-Br |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | 1,4-Dioxane | 80-110 | 12-24 | Mono- or Di-amination at C-Br |
| G3-XPhos | - | K₃PO₄ | t-Amyl alcohol | 100 | 12 | Mono- or Di-amination at C-Br |
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv. for mono-arylation), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. escholarship.org [escholarship.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Storage and Handling of 2,6-Dibromo-3-chloro-4-fluoroaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,6-Dibromo-3-chloro-4-fluoroaniline to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: My freshly received this compound has a noticeable discoloration. Is it still usable?
A1: Aromatic amines, including halogenated anilines, are susceptible to discoloration upon exposure to air and light. This is often due to the formation of oxidized impurities. While a slight change in color may not significantly impact every application, it is an indicator of potential degradation. For sensitive applications, it is crucial to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If the purity does not meet the requirements of your experiment, it is advisable to use a fresh, uncolored batch.
Q2: I have been storing this compound at room temperature. What are the potential risks?
A2: Storing this compound at room temperature, especially if not under an inert atmosphere and protected from light, can accelerate its degradation. Elevated temperatures can promote oxidative and other decomposition pathways. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark environment, preferably in a tightly sealed container under an inert gas like argon or nitrogen.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the reactivity of similar halogenated anilines, potential degradation products could arise from:
-
Oxidation: Formation of colored impurities due to the oxidation of the amine group.
-
Dehalogenation: Loss of one or more halogen atoms (bromine, chlorine, or fluorine), leading to the formation of aniline derivatives with fewer halogen substituents.
-
Polymerization: Formation of polymeric or tarry materials, especially under harsh conditions.
Q4: How can I monitor the stability of my this compound sample over time?
A4: A stability-indicating analytical method is essential for monitoring the purity of your sample. A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and widely used technique for this purpose. This method can separate the parent compound from its potential impurities and degradation products, allowing for their quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant discoloration of the solid. | Exposure to air, light, or elevated temperatures. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator or freezer. Verify purity using HPLC before use. |
| Appearance of new peaks in the HPLC chromatogram of a stored sample. | Chemical degradation of the compound. | Identify the new peaks using a mass spectrometry (MS) detector. Review storage conditions and consider implementing more stringent protective measures (e.g., lower temperature, exclusion of oxygen and light). |
| Inconsistent results in experiments using the same batch of the compound. | Decomposition of the compound leading to variable purity. | Re-evaluate the purity of the stored batch using a validated analytical method. If degradation is confirmed, use a fresh, high-purity batch for subsequent experiments. Implement a routine stability testing schedule for long-term storage. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under accelerated conditions of temperature and humidity.
1. Sample Preparation:
-
Place a known quantity (e.g., 100 mg) of this compound into three separate, clean, and dry amber glass vials.
-
Seal the vials tightly. For a more rigorous study, a set of vials can be sealed under an inert atmosphere (e.g., argon or nitrogen).
2. Storage Conditions:
-
Place the vials in a stability chamber set to the following conditions:
-
Condition 1 (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH
-
Condition 2 (Intermediate): 30°C ± 2°C / 65% RH ± 5% RH
-
Condition 3 (Long-term): 25°C ± 2°C / 60% RH ± 5% RH (for comparison)
-
3. Testing Schedule:
-
Analyze the samples at the following time points:
-
Initial (Time 0): Analyze a sample from the same batch before placing it in the stability chambers.
-
Accelerated: 1, 3, and 6 months.
-
Intermediate: 6 and 12 months.
-
Long-term: 3, 6, 9, 12, 18, and 24 months.
-
4. Analysis:
-
At each time point, analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method (see Protocol 3).
Protocol 2: Photostability Study (as per ICH Q1B)
This protocol evaluates the stability of the compound when exposed to light.[1][2][3]
1. Sample Preparation:
-
Prepare two sets of samples of this compound.
-
Place one set in transparent glass vials.
-
Wrap the second set of vials in aluminum foil to serve as dark controls.
2. Light Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
-
Place the dark controls alongside the exposed samples to experience the same temperature conditions.
3. Analysis:
-
After the exposure period, analyze both the light-exposed and dark control samples using a validated HPLC method.
-
Compare the chromatograms to assess for any degradation caused by light.
Protocol 3: HPLC Method for Purity and Impurity Analysis
This method is suitable for determining the purity of this compound and detecting potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve it in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a 0.5 mg/mL stock solution.
-
Further dilute to a final concentration of 0.05 mg/mL for injection.
Data Presentation
The following table summarizes hypothetical quantitative data from an accelerated stability study to illustrate how results can be presented.
Table 1: Accelerated Stability Data for this compound at 40°C / 75% RH
| Time Point | Purity (%) | Total Impurities (%) | Appearance |
| Initial | 99.8 | 0.2 | White crystalline solid |
| 1 Month | 99.5 | 0.5 | Off-white solid |
| 3 Months | 98.9 | 1.1 | Light yellow solid |
| 6 Months | 97.8 | 2.2 | Yellowish-brown solid |
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Workflow for a comprehensive stability study.
References
minimizing impurity formation in 2,6-Dibromo-3-chloro-4-fluoroaniline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2,6-Dibromo-3-chloro-4-fluoroaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the bromination of 3-chloro-4-fluoroaniline.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive Brominating Agent: The brominating agent (e.g., N-Bromosuccinimide, Bromine) may have degraded. 2. Insufficient Reaction Temperature: The reaction temperature may be too low for the activation of the brominating agent. 3. Poor Quality Starting Material: The 3-chloro-4-fluoroaniline may contain impurities that inhibit the reaction. | 1. Use a fresh, verified batch of the brominating agent. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC. 3. Ensure the purity of the starting material using appropriate analytical techniques (HPLC, GC-MS, NMR).[1] |
| Formation of Monobromo Impurities | 1. Insufficient Brominating Agent: The stoichiometric amount of the brominating agent may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Increase the molar equivalents of the brominating agent slightly (e.g., from 2.0 to 2.2 equivalents). 2. Extend the reaction time and monitor for the disappearance of the monobromo intermediate. |
| Formation of Over-brominated (Tribromo) Impurities | 1. Excess Brominating Agent: Too much brominating agent was used.[2] 2. High Reaction Temperature: Elevated temperatures can increase the rate of side reactions. | 1. Carefully control the stoichiometry of the brominating agent. 2. Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer duration. |
| Presence of Isomeric Impurities | 1. Isomeric Impurities in Starting Material: The 3-chloro-4-fluoroaniline starting material may contain positional isomers.[3] 2. Side Reactions During Bromination: While less common for bromination of anilines, some minor isomerization could theoretically occur under harsh conditions. | 1. Analyze the isomeric purity of the 3-chloro-4-fluoroaniline starting material before use.[3] 2. Adhere to the optimized reaction conditions to minimize side reactions. |
| Product is a Dark Oil or Solid | 1. Oxidation of the Aniline: Anilines are susceptible to oxidation, leading to colored impurities.[4] 2. Presence of Tarry Byproducts: Over-reaction or reaction at excessively high temperatures can lead to polymerization. | 1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Monobrominated species: 2-Bromo-3-chloro-4-fluoroaniline and 6-Bromo-3-chloro-4-fluoroaniline.
-
Over-brominated species: 2,5,6-Tribromo-3-chloro-4-fluoroaniline.
-
Isomeric impurities: Positional isomers that may be present in the starting material.[3]
-
Oxidation products: Colored impurities arising from the oxidation of the aniline ring.[4]
Q2: How can I control the regioselectivity of the bromination to favor the 2,6-positions?
A2: The amino group of the aniline is a strong ortho-, para- directing group. Since the para position is already occupied by the fluorine atom, bromination will be directed to the two ortho positions (2 and 6). To prevent over-bromination, it is crucial to control the stoichiometry of the brominating agent and the reaction temperature.
Q3: Is it necessary to protect the amino group before bromination?
A3: While the amino group is highly activating, for a di-substitution at the ortho positions, direct bromination can be effective if conditions are carefully controlled.[6] However, if significant over-bromination or side reactions are observed, protecting the amino group as an acetanilide can be a viable strategy to moderate its activating effect.[7]
Q4: What is the best solvent for the bromination of 3-chloro-4-fluoroaniline?
A4: Acetic acid is a commonly used solvent for the bromination of anilines as it can help to moderate the reaction. Other solvents like dichloromethane or chloroform can also be used, depending on the chosen brominating agent.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing the final product's purity?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring the reaction progress and identifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product and quantifying impurities.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination
This protocol describes a plausible method for the dibromination of 3-chloro-4-fluoroaniline.
Materials:
-
3-chloro-4-fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Acetic Acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 3-chloro-4-fluoroaniline in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 2.1 equivalents of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Purification of Crude this compound
Procedure:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol). If the product is highly soluble, a co-solvent system like ethanol/water can be used. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Activated Carbon Treatment: If the product is colored, add a small amount of activated carbon to the hot solution during recrystallization.[5] Stir for a few minutes and then perform a hot filtration to remove the carbon before allowing the solution to cool.
-
Acid-Base Extraction: For removing basic or acidic impurities, an acid-base extraction can be performed. Dissolve the crude product in an organic solvent. Wash with a dilute acid solution to remove basic impurities, followed by a wash with a dilute base solution to remove acidic impurities.[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for impurity formation in the synthesis of this compound.
References
Technical Support Center: Solvent Effects on the Reactivity of 2,6-Dibromo-3-chloro-4-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dibromo-3-chloro-4-fluoroaniline. The guidance provided is based on established principles of organic chemistry, as direct experimental data for this specific compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity patterns expected for this compound?
A1: this compound is a highly substituted aniline. The amino group is a strong activating group for electrophilic aromatic substitution, though its reactivity is significantly dampened by the steric hindrance from the two ortho-bromine atoms. The lone pair on the nitrogen atom also makes it nucleophilic, allowing it to participate in reactions such as N-alkylation, N-acylation, and nucleophilic aromatic substitution (SNAr) with sufficiently activated aromatic systems. The halogen substituents can also undergo reactions, for example, in palladium-catalyzed cross-coupling reactions.
Q2: How does the choice of solvent impact the nucleophilicity of the amino group?
A2: The solvent choice is critical in modulating the nucleophilicity of the amino group.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for reactions where the aniline acts as a nucleophile. These solvents can solvate cations without strongly solvating the aniline, thereby enhancing its reactivity.
-
Polar protic solvents (e.g., ethanol, methanol, water) can form hydrogen bonds with the amino group, which decreases its nucleophilicity and can slow down the desired reaction.
-
Non-polar solvents (e.g., toluene, hexane) are typically poor choices for reactions involving polar starting materials or intermediates, as solubility is often limited.
Q3: What are the most common side reactions to anticipate when working with this compound?
A3: Common side reactions may include:
-
Oxidation: Anilines, in general, are susceptible to oxidation, which can lead to the formation of colored impurities.
-
Dehalogenation: In palladium-catalyzed cross-coupling reactions, the removal of a halogen atom (replaced by hydrogen) can be a significant side reaction.
-
Low Reactivity: Due to the significant steric hindrance from the ortho-bromine atoms, the amino group may exhibit lower than expected reactivity.
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Steps |
| Reduced Nucleophilicity due to Solvent | If using a protic solvent, switch to a polar aprotic solvent like DMF, DMSO, or NMP. Ensure the solvent is anhydrous, as water can protonate the aniline, reducing its nucleophilicity. |
| Steric Hindrance | Increase the reaction temperature to overcome the activation energy barrier. Consider using a stronger base to deprotonate the aniline, thereby increasing its nucleophilicity. Be cautious as this may also promote side reactions. |
| Poor Solubility | Ensure that all reactants are fully dissolved at the reaction temperature. If solubility is an issue, screen a range of polar aprotic solvents. |
Issue 2: Formation of Colored Impurities
| Potential Cause | Troubleshooting Steps |
| Oxidation of the Aniline | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Purify the starting aniline if it is discolored. |
| Reaction at Elevated Temperatures | If the reaction requires high temperatures, minimize the reaction time by closely monitoring its progress. Consider if a lower temperature for a longer duration could be effective. |
Issue 3: Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Choice of Base | The choice of base can influence the extent of dehalogenation. Weaker bases are often preferred. Consider screening bases such as K₂CO₃ or Cs₂CO₃. |
| Solvent Effects | The reaction solvent can impact the outcome. Aprotic solvents are generally used, and screening different options may be necessary. |
| Reaction Temperature | Lowering the reaction temperature can help to disfavor the dehalogenation pathway. |
Data Presentation
Table 1: Illustrative Solvent Effects on a Hypothetical Nucleophilic Aromatic Substitution Reaction
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Product Yield (%) |
| N,N-Dimethylformamide (DMF) | 36.7 | 12 | 85 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 10 | 92 |
| Acetonitrile | 37.5 | 24 | 75 |
| Tetrahydrofuran (THF) | 7.6 | 48 | 40 |
| Ethanol | 24.6 | 48 | <10 |
| Toluene | 2.4 | 72 | No Reaction |
Note: The data in this table is illustrative and intended to demonstrate expected trends based on solvent polarity for a hypothetical SNAr reaction. Actual results may vary.
Experimental Protocols
General Protocol for N-Arylation (Buchwald-Hartwig Amination)
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a ligand (e.g., Xantphos, 0.04 mmol).
-
Solvent and Base Addition: Add a degassed polar aprotic solvent (e.g., toluene or dioxane, 5 mL) and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for the N-arylation of this compound.
Caption: A logical workflow for troubleshooting low yields in reactions involving this compound.
work-up procedures to remove byproducts from 2,6-Dibromo-3-chloro-4-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of 2,6-Dibromo-3-chloro-4-fluoroaniline. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during the purification of this and similar polyhalogenated anilines.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the expected byproducts?
A1: The most likely synthetic route is the direct bromination of 3-chloro-4-fluoroaniline. The primary byproducts to anticipate are mono-brominated species (isomers of bromo-3-chloro-4-fluoroaniline), starting material (3-chloro-4-fluoroaniline), and potentially over-brominated products like tribromo-3-chloro-4-fluoroaniline. Additionally, oxidation of the aniline functional group can lead to colored impurities.
Q2: My purified this compound is colored (e.g., yellow, brown, or pink). What is the cause and how can I fix it?
A2: Colored impurities in anilines are typically due to the formation of oxidation products. These can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal. For stubborn colors, passing a solution of the compound through a short plug of silica gel may be effective.
Q3: During column chromatography, my product is streaking or eluting with a very broad peak. What can I do to improve the separation?
A3: Aniline derivatives are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape. To mitigate this, it is common practice to add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to the mobile phase. This neutralizes the acidic sites on the silica, resulting in sharper peaks.
Q4: How can I confirm the purity of my final product?
A4: The purity of your this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining the percentage of purity and identifying trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any structurally similar impurities. Melting point analysis is a simpler method; a sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
Problem 1: Incomplete removal of starting material (3-chloro-4-fluoroaniline)
-
Scenario: After the work-up, you observe a significant amount of the starting material, 3-chloro-4-fluoroaniline, in your crude product by TLC or HPLC.
-
Solution 1: Acid-Base Extraction. This technique leverages the basicity of the aniline group to separate it from non-basic impurities. While both the product and starting material are basic, subtle differences in their pKa values might allow for some separation, though this is less likely to be highly effective for such similar compounds. A more robust approach is to use this method to separate the aniline products from any non-basic byproducts.
-
Solution 2: Column Chromatography. A carefully optimized silica gel column chromatography is the most effective method. Due to the polarity difference between the di-brominated product and the non-brominated starting material, a good separation should be achievable.
-
Recommended Starting Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing). Add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.
-
-
-
Solution 3: Recrystallization. If the concentration of the starting material is not too high, recrystallization from a suitable solvent system can enrich the desired product.
Problem 2: Presence of mono-brominated and/or other isomeric byproducts
-
Scenario: Your analysis shows the presence of impurities with very similar retention times or Rf values to your desired product, likely mono-brominated or isomeric species.
-
Solution 1: Flash Column Chromatography. This is the preferred method for separating closely related isomers.
-
Optimization:
-
Use a long column for better resolution.
-
Employ a shallow solvent gradient during elution.
-
Monitor fractions carefully by TLC or HPLC to isolate the pure product.
-
-
-
Solution 2: Recrystallization. Fractional crystallization may be effective if the isomeric impurities have sufficiently different solubilities. This often requires screening various solvents and solvent mixtures.
Data Presentation
Table 1: Suggested Solvents for Recrystallization
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Expected Behavior for this compound |
| Ethanol/Water | High | 78-100 | Good potential. The product should be soluble in hot ethanol and precipitate upon the addition of water. |
| Toluene | Low | 111 | May be a good solvent for recrystallization, especially for removing more polar impurities. |
| Heptane/Ethyl Acetate | Low/Medium | 69-77 | The product is likely soluble in ethyl acetate and insoluble in heptane, making this a potentially good solvent system. |
| Isopropanol | Medium | 82 | Could be a suitable single solvent for recrystallization. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq). The aniline will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) until the solution is basic (pH > 10). The purified aniline will precipitate.
-
Extraction: Extract the precipitated aniline back into an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Column Packing: Wet pack a glass column with silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate + 0.5% triethylamine).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with a shallow gradient of increasing ethyl acetate in hexane (containing 0.5% triethylamine).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent system (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove it.
-
Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, then in an ice bath. If using a solvent system like ethanol/water, add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy, then allow it to cool.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Visualizations
Caption: Logical workflow from synthesis to pure product.
Caption: Troubleshooting logic for column chromatography.
Validation & Comparative
Navigating the Spectroscopic Landscape of Halogenated Anilines: A Comparative Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,6-Dibromo-3-chloro-4-fluoroaniline and its structural analogs, offering insights into the influence of halogen substitution patterns on their spectral properties.
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound alongside the experimental data for the comparative compounds 2,6-Dibromo-4-fluoroaniline and 4-fluoroaniline. These comparisons are crucial for estimating the spectral features of the target compound and for the structural elucidation of related halogenated anilines.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | CDCl₃ | ~7.3 - 7.5 | d | ~8.0 (³JH-F) | H-5 |
| ~4.5 - 5.0 | br s | - | -NH₂ | ||
| 2,6-Dibromo-4-fluoroaniline | CDCl₃ | 7.18 | d | 7.8 (³JH-F) | H-3, H-5 |
| 4.65 | br s | - | -NH₂ | ||
| 4-Fluoroaniline [1] | CDCl₃ | 6.89 | t | 8.0 | H-3, H-5 |
| 6.62 | dd | 8.6, 4.5 | H-2, H-6 | ||
| 3.60 | s | - | -NH₂ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Predicted: C1: ~140-145 (d), C2: ~105-110, C3: ~120-125, C4: ~150-155 (d, ¹JC-F), C5: ~120-125 (d), C6: ~105-110 |
| 2,6-Dibromo-4-fluoroaniline | CDCl₃ | 152.4 (d, ¹JC-F = 242 Hz), 140.2 (d, ⁴JC-F = 2.5 Hz), 121.2 (d, ³JC-F = 7.5 Hz), 107.8 (d, ²JC-F = 25 Hz) |
| 4-Fluoroaniline [1] | CDCl₃ | 156.38 (d, ¹JC-F = 235.2 Hz), 142.57 (d, ⁴JC-F = 2.0 Hz), 116.10 (d, ³JC-F = 7.6 Hz), 115.69 (d, ²JC-F = 22.4 Hz) |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for halogenated anilines is outlined below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse excitation.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: Chloroform-d solvent peak at 77.16 ppm.
Visualization of Structural Relationships
The following diagrams illustrate the chemical structures and the logical workflow for spectral analysis.
Caption: Molecular structures of the target and comparative compounds.
Caption: A streamlined workflow for NMR data acquisition and analysis.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2,6-Dibromo-3-chloro-4-fluoroaniline
For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of complex halogenated organic molecules is a critical cornerstone of successful research and development. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of 2,6-Dibromo-3-chloro-4-fluoroaniline, a multifaceted compound with significant potential in various synthetic pathways. Due to the absence of direct experimental mass spectral data for this specific compound in the public domain, this guide leverages established principles of mass spectrometry of halogenated compounds to present a detailed, predictive analysis. We will explore anticipated fragmentation patterns and compare them with simpler, related structures to provide a robust analytical framework.
Unraveling the Isotopic Signature: A Predictive Look at the Molecular Ion
The mass spectrum of this compound is expected to be distinguished by a complex and highly characteristic molecular ion cluster. This complexity arises from the natural isotopic abundances of its two bromine atoms and one chlorine atom. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. Fluorine, in contrast, is monoisotopic (¹⁹F).
This combination of isotopes will result in a series of molecular ion peaks (M, M+2, M+4, M+6) with a distinctive intensity pattern. This unique isotopic signature serves as a powerful diagnostic tool for confirming the presence and elemental composition of the target analyte.
Comparative Analysis of Halogenated Anilines
To illustrate the impact of multiple halogen substitutions on the mass spectrum, the predicted data for this compound is compared with the known data for 3-Chloro-4-fluoroaniline. This comparison highlights the increased complexity and diagnostic power of the isotopic cluster in the more heavily halogenated compound.
| Feature | 3-Chloro-4-fluoroaniline[1] | This compound (Predicted) |
| Molecular Formula | C₆H₅ClFN | C₆H₃Br₂ClFN |
| Nominal Molecular Weight | 145 g/mol | 309 g/mol |
| Molecular Ion (M⁺) Peak (m/z) | 145 (for ³⁵Cl) | 307 (for 2x⁷⁹Br, ¹x³⁵Cl) |
| [M+2]⁺ Peak (m/z) | 147 (for ³⁷Cl) | 309 (for ¹x⁷⁹Br, ¹x⁸¹Br, ¹x³⁵Cl and 2x⁷⁹Br, ¹x³⁷Cl) |
| [M+4]⁺ Peak (m/z) | - | 311 (for 2x⁸¹Br, ¹x³⁵Cl and ¹x⁷⁹Br, ¹x⁸¹Br, ¹x³⁷Cl) |
| [M+6]⁺ Peak (m/z) | - | 313 (for 2x⁸¹Br, ¹x³⁷Cl) |
| Key Fragment Ion (m/z) | 110 (Loss of Cl) | 228 (Loss of Br) |
Charting the Fragmentation Journey: Experimental Protocols
The successful analysis of this compound via mass spectrometry hinges on a well-defined experimental protocol. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques applicable to this analysis, each with its own set of advantages.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like halogenated anilines.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 50-400.
-
Source Temperature: 230 °C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a versatile alternative, particularly for less volatile compounds or when analyzing complex mixtures.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a solvent mixture compatible with the mobile phase, such as acetonitrile/water.
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient:
-
Start at 30% B, hold for 1 minute.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Visualizing the Analytical Process
To further clarify the experimental and logical frameworks, the following diagrams illustrate the GC-MS workflow and a proposed fragmentation pathway for this compound.
References
A Comparative Guide to the Infrared Spectroscopy of 2,6-Dibromo-3-chloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the infrared (IR) spectrum of 2,6-Dibromo-3-chloro-4-fluoroaniline, a highly substituted aromatic amine of interest in synthetic chemistry and drug discovery. The interpretation of its IR spectrum is presented in comparison with structurally related halogenated anilines to aid in the identification and characterization of this complex molecule.
Spectroscopic Comparison of Halogenated Anilines
The infrared spectrum of this compound is characterized by distinct absorption bands arising from the vibrations of its functional groups and aromatic framework. To facilitate a comprehensive understanding, the experimental vibrational frequencies of the title compound are compared with those of 2,6-dichloroaniline, 2,6-dibromoaniline, and 3-chloro-4-fluoroaniline. This comparative approach highlights the influence of the specific halogen substitution pattern on the vibrational modes of the aniline scaffold.
A detailed assignment of the observed IR bands for this compound has been supported by quantum chemical calculations, providing a high degree of confidence in the vibrational mode descriptions.[1]
| Vibrational Mode | This compound (cm⁻¹) | 2,6-Dichloroaniline (cm⁻¹) | 2,6-Dibromoaniline (cm⁻¹) | 3-Chloro-4-fluoroaniline (cm⁻¹) |
| N-H Asymmetric Stretch | ~3480 | ~3480 | ~3475 | ~3485 |
| N-H Symmetric Stretch | ~3380 | ~3390 | ~3385 | ~3395 |
| N-H Scissoring | ~1620 | ~1615 | ~1610 | ~1625 |
| Aromatic C=C Stretch | ~1570, ~1450 | ~1580, ~1460 | ~1575, ~1455 | ~1590, ~1500 |
| C-N Stretch | ~1300 | ~1290 | ~1285 | ~1310 |
| C-F Stretch | ~1240 | - | - | ~1230 |
| C-Cl Stretch | ~860 | ~850 | - | ~870 |
| C-Br Stretch | ~670, ~590 | - | ~660, ~580 | - |
Note: The vibrational frequencies listed for the comparative compounds are approximate and collated from various spectral databases. The data for this compound is based on experimental findings from published research.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
The following protocol outlines a standard procedure for acquiring the infrared spectrum of a solid sample, such as this compound, using an ATR-FTIR spectrometer.
Objective: To obtain a high-quality infrared spectrum of the solid sample for qualitative analysis of its functional groups and comparison with reference spectra.
Materials and Equipment:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Solid sample of this compound.
-
Spatula.
-
Isopropyl alcohol or other suitable solvent for cleaning.
-
Lint-free wipes.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropyl alcohol and allow it to dry completely.
-
With the ATR accessory in place and no sample on the crystal, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other data processing functions available in the spectrometer's software.
-
Identify and label the major absorption peaks.
-
Compare the obtained spectrum with the reference data provided in this guide or other spectral libraries for verification.
-
-
Cleaning:
-
After the measurement is complete, release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula.
-
Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to remove any sample residue.
-
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative analysis of the IR spectrum of this compound.
Caption: Workflow for comparative IR spectral analysis.
References
A Comparative Guide to the Reactivity of 2,6-Dibromo-3-chloro-4-fluoroaniline and Structurally Similar Anilines
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. Polyhalogenated anilines are invaluable building blocks, offering multiple reaction sites for diversification. This guide provides an objective comparison of the reactivity of 2,6-Dibromo-3-chloro-4-fluoroaniline with other structurally similar anilines in key synthetic transformations. The information presented, supported by experimental data from analogous systems, is intended to facilitate rational substrate selection and the design of efficient synthetic routes.
Executive Summary
The reactivity of halogenated anilines is a nuanced interplay of electronic and steric factors. In this compound, the presence of multiple, different halogen atoms (bromine, chlorine, and fluorine) on the aniline ring, in addition to the directing effects of the amino group, presents a unique reactivity profile. This guide will focus on three critical classes of reactions: Palladium-Catalyzed Suzuki-Miyaura Coupling, Palladium-Catalyzed Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
General Reactivity Trends:
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig): The reactivity of the carbon-halogen bond is paramount and is inversely related to the bond dissociation energy. The established trend is C-I > C-Br > C-Cl >> C-F.[1][2] This differential reactivity allows for chemoselective functionalization in polyhalogenated systems. For this compound, the two C-Br bonds are expected to be significantly more reactive than the C-Cl and C-F bonds in these coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The reactivity in SNAr reactions is governed by the ability of the halogen to stabilize the intermediate Meisenheimer complex through electron withdrawal and its facility as a leaving group. The general trend for the leaving group ability in activated aromatic systems is often F > Cl > Br > I.[3] The strong electron-withdrawing nature of the fluorine and chlorine atoms in this compound, combined with the presence of other halogens, makes the ring susceptible to nucleophilic attack, particularly at the fluorine- and chlorine-bearing positions, assuming the nucleophile can overcome steric hindrance.
Data Presentation: Comparative Reactivity in Key Reactions
The following tables summarize representative experimental data for the reactivity of various halogenated anilines in Suzuki-Miyaura and Buchwald-Hartwig reactions. While direct comparative data for this compound under a single set of conditions is limited in the literature, the data for analogous compounds illustrates the established reactivity principles.
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Various Haloanilines
| Entry | Aniline Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dibromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ (aq) | DMF | 80 | 0.5 | 96 | [1] |
| 2 | 2,4-Dibromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | K₂CO₃ | Water (micellar) | RT | 0.25 | up to 98 | [2] |
| 3 | 4-Bromo-2,6-diiodoaniline | Arylboronic acid (2.2 equiv) | Pd(OAc)₂/PPh₃ | K₂CO₃ | 1,4-Dioxane/Water | (Implied milder) | - | (Selective at C-I) | [4] |
| 4 | 4-Bromo-2,6-dichloroaniline | Arylboronic acid | (More active catalyst) | - | - | (More forcing) | - | (Selective at C-Br) | [4] |
| 5 | 3,6-Dichloro-2,4-difluoroaniline | Arylboronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/Water | 90-110 | 4-24 | (Mono-arylation) | [5] |
Note: The data presented is compiled from different sources, and reaction conditions are not directly comparable in all cases. It serves to illustrate the general reactivity trends.
Table 2: Reactivity in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Aryl Bromide | Primary/Secondary Amine | Pd(dba)₂/BINAP | NaOt-Bu | Toluene | 80-100 | (Generally high) | [6] |
| 2 | Aryl Chloride | Primary/Secondary Amine | Pd₂(dba)₃/Josiphos | NaOt-Bu | Toluene | 100 | (Generally high) | [7] |
| 3 | p-Bromotoluene | Piperazine | Pd(dba)₂/(±)BINAP | NaOt-Bu | m-xylene | (Microwave) | (Good selectivity) | [3] |
Note: Buchwald-Hartwig amination is highly dependent on the ligand choice. Modern catalysts can effectively couple less reactive aryl chlorides.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Dihaloaniline
This protocol is a representative starting point for the selective mono-arylation of a dihaloaniline.
Materials:
-
Dihaloaniline (e.g., 2,6-dibromoaniline) (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add the dihaloaniline, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Polyhaloaniline
This protocol describes a general method for the amination of a polyhalogenated aniline, targeting the most reactive halogen.
Materials:
-
Polyhaloaniline (e.g., 4-bromo-2,6-dichloroaniline) (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add the polyhaloaniline, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous toluene, followed by the amine, and finally the sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a typical SNAr reaction with a strong nucleophile.
Materials:
-
Polyhalogenated aniline (e.g., 2,4,6-trichloroaniline) (1.0 mmol)
-
Sodium methoxide (1.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the polyhalogenated aniline in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 2-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the product by crystallization or column chromatography.
Mandatory Visualizations
References
Comparative Crystallographic Analysis of Halogenated Anilines: A Focus on 2,6-Dibromo-4-chloroaniline and its Analogues
A comprehensive comparison of the crystal structures of halogenated anilines, with a detailed examination of 2,6-Dibromo-4-chloroaniline, provides valuable insights into the influence of halogen substitution patterns on molecular conformation and intermolecular interactions. While crystallographic data for 2,6-Dibromo-3-chloro-4-fluoroaniline was not found in the reviewed literature, the analysis of closely related structures offers a predictive framework for its potential solid-state behavior.
This guide presents a comparative overview of the X-ray crystallographic data for 2,6-Dibromo-4-chloroaniline and other halogenated aniline derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource for understanding the structural nuances imparted by different halogen atoms on the aniline scaffold. Such understanding is crucial for crystal engineering and the rational design of molecules with desired solid-state properties.
Data Presentation: Crystallographic Parameters of Halogenated Anilines
The following table summarizes the key crystallographic data for 2,6-Dibromo-4-chloroaniline and selected comparator halogenated anilines. This data facilitates a direct comparison of their unit cell dimensions, space groups, and other critical structural parameters.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 2,6-Dibromo-4-chloroaniline | C₆H₄Br₂ClN | Monoclinic | P2₁/n | 13.3132(7) | 3.9387(2) | 16.5476(9) | 112.318(2) | 802.70(7) | 4 | [1][2] |
| 4-Chloro-2-iodoaniline | C₆H₅ClIN | Orthorhombic | P2₁2₁2₁ | 4.1538(4) | 11.3685(11) | 15.8550(16) | 90 | 748.71(13) | 4 | [3] |
| 4-Bromo-2-chloroaniline | C₆H₅BrClN | Orthorhombic | P2₁2₁2₁ | 10.965(4) | 15.814(6) | 4.0232(15) | 90 | 697.7(4) | 4 | [4] |
| 2,6-Dibromo-4-methylaniline | C₇H₇Br₂N | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | - | [5] |
Intermolecular Interactions and Molecular Packing
The crystal structure of 2,6-Dibromo-4-chloroaniline reveals that the molecule is nearly planar.[2] Intramolecular N—H···Br hydrogen bonds are observed, which contribute to the planarity by forming S(5) rings.[2] In the crystal packing, molecules are linked by intermolecular N—H···Br hydrogen bonds, forming chains that propagate along the[6] direction.[2]
In contrast, the crystal structure of 4-chloro-2-iodoaniline features N—H···N hydrogen bonding, which creates chains in the[7] direction.[3] Additionally, a Cl···I contact is observed, and the packing is characterized by offset π-stacking.[3] Similarly, 4-bromo-2-chloroaniline molecules are linked by intermolecular N—H···N and weaker N—H···Br hydrogen bonds, forming sheets in the crystal lattice.[4]
The study of meta-halogen-substituted anilines highlights the role of various weak interactions in determining the crystal structure.[8] Geometric analysis reveals common motifs such as zig-zag chains and bifurcated halogen bonds, with the amino group acting as both a hydrogen bond donor and acceptor.[8] An energetic approach using quantum chemical calculations helps in identifying the dominant interactions. For instance, while 3-chloroaniline forms columnar structures dominated by N–H···N and C–H···π interactions, the bromo- and iodo-analogues exhibit different packing motives governed by stronger halogen bonding and π-type interactions.[8]
Perhalogenated anilines, such as 2,3,5,6-tetrafluoro-4-bromoaniline (btfa) and 2,3,5,6-tetrafluoro-4-iodoaniline (itfa), have been studied as bifunctional donors of both hydrogen and halogen bonds in cocrystals.[9][10] In these cocrystals, donor and acceptor molecules often form chains through alternating halogen and hydrogen bonds.[9][10]
Experimental Protocols
The following sections detail the general methodologies employed for the synthesis, crystallization, and X-ray crystallographic analysis of halogenated anilines, based on the reviewed literature.
Synthesis
The synthesis of 2,6-Dibromo-4-chloroaniline can be achieved by the bromination of 4-chloroaniline.[1] A common method for the synthesis of 2,6-dibromoaniline involves the bromination of sulfanilic acid followed by desulfonation of the resulting product.
Single-Crystal Growth
Single crystals suitable for X-ray diffraction are typically obtained by recrystallization from a suitable solvent. For instance, colorless single crystals of 2,6-Dibromo-4-methylaniline were grown by recrystallization from a solution of 80% ethanol and 20% distilled water.[5]
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å).[3][9][10] Data collection is often performed at low temperatures (e.g., 125 K or 170 K) to minimize thermal vibrations.[3][10]
The collected diffraction data are processed using specialized software for cell refinement and data reduction.[9][10] The crystal structure is then solved and refined using programs that employ techniques like direct methods or Patterson synthesis, followed by full-matrix least-squares refinement on F².[1][5] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the X-ray crystallography of halogenated aniline derivatives.
Caption: Experimental workflow for X-ray crystallography of halogenated anilines.
References
- 1. 2,6-Dibromo-4-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 625286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Energetic perspective on the crystal structure organization principles of meta-halogen-substituted anilines | CoLab [colab.ws]
- 8. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Analytical Standards of 2,6-Dibromo-3-chloro-4-fluoroaniline for Researchers and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, the quality and reliability of analytical standards are paramount. For scientists working with complex halogenated anilines, such as 2,6-Dibromo-3-chloro-4-fluoroaniline, selecting a high-purity reference standard is a critical first step in ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of commercially available analytical standards for this compound and its structural analogs, supported by established analytical methodologies.
Comparison of Analytical Standards
The selection of an appropriate analytical standard is often a balance between purity, availability, and cost. While this compound is a specialized reagent, several suppliers offer it with varying purity levels. For comparative purposes, we have also included data on structurally similar halogenated anilines that may serve as alternative reference points in analytical method development.
| Compound Name | CAS Number | Supplier (Example) | Purity Specification | Analytical Method |
| This compound | 175135-09-8 | Oakwood Chemical | 97% | Not Specified |
| 2,6-Dibromo-4-fluoroaniline | 344-18-3 | TCI America | >98.0% | Gas Chromatography (GC) |
| 3-Chloro-4-fluoroaniline | 367-21-5 | Sigma-Aldrich | 98% | Not Specified[1] |
| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | ChemScene | ≥98% | Not Specified[2] |
It is crucial for researchers to obtain lot-specific Certificates of Analysis (CoA) from the supplier to get precise purity data and information on the impurity profile.
Experimental Protocols for Quality Assessment
The purity and identity of an analytical standard must be rigorously verified. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common and powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a versatile method for assessing the purity of non-volatile and thermally labile compounds like halogenated anilines.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a 50:50 mixture and gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of 254 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of the analytical standard in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range.
-
Analysis: Inject the prepared standards and sample into the HPLC system.
-
Data Analysis: Integrate the peak areas of the main component and any impurities. The purity is calculated using the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation and Impurity Identification
GC-MS provides high separation efficiency and definitive identification of volatile and semi-volatile compounds.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
Procedure:
-
Standard and Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of the analytical standard and the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared solutions into the GC-MS.
-
Data Analysis: The retention time of the major peak in the sample chromatogram should match that of the standard. The mass spectrum of the sample's major peak should be compared to the standard's mass spectrum and a reference library for positive identification. Impurities can be identified by their unique retention times and mass spectra.
Visualizing Workflows and Potential Biological Relevance
To further aid researchers, the following diagrams illustrate a typical analytical workflow and a hypothetical signaling pathway where a molecule like this compound might be investigated.
Given the prevalence of halogenated aromatic structures in kinase inhibitors, a potential area of investigation for novel compounds like this compound could be in the modulation of cell signaling pathways implicated in cancer.
By providing this comparative data and detailed analytical protocols, we aim to empower researchers to make informed decisions when selecting analytical standards, ultimately contributing to the integrity and success of their scientific endeavors.
References
A Comparative Guide to Halogenated Anilines in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of complex organic molecules. Halogenated anilines are a versatile class of building blocks, widely employed in the construction of pharmaceuticals, agrochemicals, and functional materials.[1][2] The nature of the halogen substituent (Fluorine, Chlorine, Bromine, or Iodine) profoundly influences the reactivity of the aniline derivative, dictating reaction conditions and enabling selective transformations. This guide provides a comprehensive comparison of halogenated anilines in key organic reactions, supported by experimental data and detailed protocols to aid in rational substrate selection and reaction optimization.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, with halogenated anilines serving as crucial coupling partners.[3] The reactivity of the halogenated aniline is predominantly governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. Weaker C-X bonds facilitate this step, leading to faster reaction rates.[3][4] The general reactivity trend based on bond dissociation energies is as follows:
Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines [3]
This predictable trend allows for chemoselective functionalization in polyhalogenated systems, where a more reactive halogen can be selectively coupled while leaving a less reactive one intact for subsequent transformations.[3] Fluoroanilines are generally unreactive in these cross-coupling reactions and are typically not used.[3]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is a cornerstone of modern organic synthesis.[3] The higher reactivity of iodo- and bromoanilines often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-substituted counterparts.[3]
| Halogenated Aniline | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85 | [5] |
| 3-Chloroaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~60 | [5] |
| 4-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 2 | 95 | [6] |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 4 | 92 | [6] |
| 4-Chloroaniline | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 88 | [6] |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halogenated aniline is highly dependent on the halogen. While iodo- and bromoanilines are generally more reactive, advancements in ligand design have enabled the efficient coupling of the more cost-effective chloroanilines.[7]
| Halogenated Aniline | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoaniline | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | ~90 | [5] |
| 3-Chloroaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | ~80 | [5] |
| 4-Iodoaniline | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 12 | High | [3] |
| 4-Bromoaniline | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | High | [3] |
| 4-Chloroaniline | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 24 | Moderate | [3] |
Application in the Synthesis of Heterocyclic Compounds
Halogenated anilines are invaluable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals and natural products.[8][9] The strategic placement of the halogen and amino groups allows for various cyclization strategies.
For instance, 2-iodoaniline is a versatile building block for indoles, a privileged scaffold in medicinal chemistry.[8] A common strategy involves a Sonogashira coupling of the 2-iodoaniline with a terminal alkyne, followed by an electrophilic cyclization to construct the indole ring.[8][10]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel containing a magnetic stir bar, add the halogenated aniline (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).[11] The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Degassed solvent (e.g., 1,4-dioxane/water mixture) is then added via syringe. The reaction mixture is heated to the desired temperature with vigorous stirring. Reaction progress is monitored by TLC or GC/LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[11]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halogenated aniline (1.0 mmol), the amine coupling partner (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), the phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and the base (e.g., NaOtBu, 1.4 mmol).[7] The vessel is sealed, and anhydrous, degassed solvent (e.g., toluene) is added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine product.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comprehensive Guide to the HPLC Purity Validation of 2,6-Dibromo-3-chloro-4-fluoroaniline
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible experimental outcomes, as well as the ultimate safety and efficacy of pharmaceutical products. 2,6-Dibromo-3-chloro-4-fluoroaniline is a halogenated aniline derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is a mandatory step in quality control.
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound. This objective comparison is supported by established methodologies for analogous halogenated compounds and provides detailed protocols to assist in the selection of the most appropriate analytical technique for purity assessment.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for purity profiling is crucial and is influenced by factors such as the volatility, polarity, and thermal stability of the analyte, in addition to the required sensitivity and resolution.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2] | Separation of volatile compounds is based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[3] |
| Typical Analytes | A wide range of non-volatile and thermally labile compounds.[2][4] | Volatile and thermally stable compounds.[2] |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3] | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3] |
| Mobile Phase/Carrier Gas | Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.[3] | Inert carrier gas such as Helium or Hydrogen. |
| Key Advantages | Versatile for a wide range of compounds, high sensitivity with UV or MS detection, and ideal for routine quality control due to its robust and precise quantification.[2][4] | Provides high separation efficiency for volatile compounds and offers definitive identification of impurities through mass spectral data.[2][4] |
| Limitations | May not be suitable for very volatile impurities.[2] | Not suitable for non-volatile or thermally labile impurities without derivatization.[2][3] |
| Common Impurities Detected | Process-related impurities, non-volatile starting materials, and degradation products.[2] Potential impurities in the synthesis of similar compounds include isomeric bromo(trifluoromethyl)anilines and dibromo compounds.[4] | Volatile organic impurities, residual solvents, and by-products of synthesis.[2] |
Experimental Protocols
Detailed and reproducible experimental methods are essential for accurate purity analysis. Below is a representative protocol for an HPLC method suitable for the quantitative determination of this compound purity.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the routine purity analysis and quantification of potential impurities in this compound.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.[3]
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Analysis:
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
References
A Spectroscopic Showdown: Differentiating 2,6-Dibromo-3-chloro-4-fluoroaniline and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of halogenated anilines is paramount. These compounds are vital building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. Positional isomers, while structurally similar, can exhibit markedly different chemical reactivity and biological activity. This guide provides a comprehensive spectroscopic comparison of 2,6-dibromo-3-chloro-4-fluoroaniline and its key isomers, offering a practical framework for their differentiation using routine analytical techniques.
This comparative analysis delves into the nuanced differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding the influence of substituent positioning on the spectroscopic signatures, researchers can confidently identify and characterize these critical synthetic intermediates.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data
| Compound | Aromatic Protons (ppm) | NH₂ Protons (ppm) | Solvent |
| This compound (Predicted) | ~ 7.5 (d, JH-F ≈ 7-9 Hz) | Broad singlet | CDCl₃ |
| 2,6-Dibromo-4-chloroaniline | 7.34 (s) | 4.79 (s) | CDCl₃ |
| 2,6-Dibromo-4-fluoroaniline | 7.15 (d, JH-F = 7.6 Hz) | 4.70 (s) | CDCl₃ |
| 2,4-Dibromo-6-fluoroaniline | 7.55 (dd), 7.25 (dd) | 4.8 (br s) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | C-NH₂ (ppm) | C-Br (ppm) | C-Cl (ppm) | C-F (ppm) | C-H (ppm) | Solvent |
| This compound (Predicted) | ~140-145 (d) | ~105-115 | ~120-125 (d) | ~150-160 (d, 1JC-F) | ~120-130 (d) | CDCl₃ |
| 2,6-Dibromo-4-chloroaniline | 142.9 | 109.4 | 124.9 | - | 130.6 | CDCl₃ |
| 2,6-Dibromo-4-fluoroaniline | 140.1 (d) | 109.8 (d) | - | 155.3 (d, 1JC-F) | 117.8 (d) | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | N-H Stretching | C-N Stretching | C-X Stretching (Aromatic) |
| This compound (Theoretical) | ~3500, ~3400 | ~1300 | ~1100-1000 (C-F), ~800-600 (C-Cl, C-Br) |
| 2,6-Dibromo-4-chloroaniline | 3480, 3380 | 1315 | 1050 (C-Cl), 675 (C-Br) |
| 2-Bromo-6-chloro-4-fluoroaniline | 3485, 3380 | ~1300 | ~1100 (C-F), ~700 (C-Cl), ~650 (C-Br) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 301, 303, 305, 307 (isotope pattern) | Loss of Br, Cl, HCN |
| 2,6-Dibromo-4-chloroaniline | 283, 285, 287 (isotope pattern) | 204, 206 (loss of Br), 125 (loss of 2Br) |
| 2,4-Dibromo-6-fluoroaniline | 267, 269, 271 (isotope pattern) | 188, 190 (loss of Br), 109 (loss of 2Br) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Spectra are typically recorded on a 400 MHz spectrometer. Key parameters include a spectral width of 0-10 ppm, a pulse width of 30 degrees, and a relaxation delay of 1 second.
-
¹³C NMR Spectroscopy: Spectra are typically recorded on a 100 MHz spectrometer with proton decoupling. Key parameters include a spectral width of 0-160 ppm, a pulse width of 45 degrees, and a relaxation delay of 2 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Solid samples are prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with anhydrous KBr and pressed into a thin, transparent disk.
-
Data Acquisition: Spectra are recorded on an FTIR spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or methanol.
-
GC Conditions: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used. The oven temperature is programmed with an initial hold at 50°C, followed by a ramp to 250°C. The injector temperature is set to 250°C. Helium is used as the carrier gas.
-
MS Conditions: Electron ionization (EI) at 70 eV is used. The mass spectrometer is set to scan a mass-to-charge ratio (m/z) range of 50-500.
Visualizing the Comparison Workflow
The logical flow for the spectroscopic comparison of these isomers can be visualized as follows:
Caption: Workflow for Spectroscopic Isomer Differentiation.
The following diagram illustrates the key distinguishing features to look for in each spectroscopic technique:
Caption: Key Spectroscopic Differentiators for Isomers.
Performance Analysis of 2,6-Dibromo-3-chloro-4-fluoroaniline in Suzuki-Miyaura Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected performance of 2,6-Dibromo-3-chloro-4-fluoroaniline in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of direct experimental data for this specific compound in the public domain, this comparison is based on established principles of palladium-catalyzed cross-coupling reactions and detailed experimental data from a closely related structural analog, 2,6-dibromo-4-nitroaniline. This guide aims to provide a predictive framework for researchers designing synthetic routes involving polyhalogenated anilines.
Introduction to Reactivity in Polyhalogenated Anilines
The reactivity of halogenated aromatic compounds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is primarily governed by the carbon-halogen (C-X) bond strength. The general reactivity trend follows the order of bond dissociation energies: C-I > C-Br > C-Cl > C-F.[1] This differential reactivity allows for site-selective functionalization in polyhalogenated systems.
In the case of this compound, the two carbon-bromine (C-Br) bonds are expected to be significantly more reactive than the carbon-chlorine (C-Cl) bond, while the carbon-fluorine (C-F) bond is generally considered inert under typical Suzuki-Miyaura conditions. Therefore, selective double arylation at the 2 and 6 positions is the anticipated outcome.
Comparative Performance in Suzuki-Miyaura Coupling
To illustrate the expected performance of this compound, we present data from the Suzuki-Miyaura coupling of 2,6-dibromo-4-nitroaniline with various arylboronic acids. The nitro group in this analog is strongly electron-withdrawing, which can influence the reactivity of the C-Br bonds. The chloro and fluoro substituents in the target molecule are also electron-withdrawing, suggesting that the reactivity pattern should be comparable.
Data Presentation: Suzuki-Miyaura Coupling of 2,6-dibromo-4-nitroaniline
The following table summarizes the results of the ligand-free, palladium-catalyzed Suzuki-Miyaura coupling of 2,6-dibromo-4-nitroaniline with a variety of arylboronic acids.
| Entry | Arylboronic Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 25 | 24 | 10 |
| 2 | 4-Methylphenylboronic acid | 50 | 2 | 75 |
| 3 | 4-Methylphenylboronic acid | 80 | 0.5 | 95 |
| 4 | Phenylboronic acid | 80 | 0.5 | 92 |
| 5 | 4-Methoxyphenylboronic acid | 80 | 1 | 88 |
| 6 | 4-Chlorophenylboronic acid | 80 | 0.5 | 94 |
| 7 | 4-Fluorophenylboronic acid | 80 | 0.5 | 96 |
| 8 | 3,4-Difluorophenylboronic acid | 80 | 1 | 90 |
| 9 | 3,4,5-Trifluorophenylboronic acid | 80 | 1.5 | 85 |
Data extracted from a study on the Suzuki reaction of 2,6-dibromo-4-nitroaniline.[2]
Analysis: The data demonstrates that the double Suzuki-Miyaura coupling on the dibromoaniline scaffold can be achieved in high yields and with short reaction times at elevated temperatures (80 °C). The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the arylboronic acid. It is anticipated that this compound would exhibit a similar reactivity profile, affording 2,6-diaryl-3-chloro-4-fluoroaniline derivatives in good to excellent yields under optimized conditions.
Alternatives to this compound
For the synthesis of 2,6-diaryl-3-chloro-4-fluoroaniline derivatives, alternative starting materials could include:
-
2,6-Diiodo-3-chloro-4-fluoroaniline: The C-I bonds are more reactive than C-Br bonds, potentially allowing for milder reaction conditions (lower temperature, lower catalyst loading). However, diiodo compounds are generally more expensive and less stable than their dibromo counterparts.
-
3-Chloro-4-fluoroaniline: A sequential double bromination followed by a double Suzuki-Miyaura coupling could be an alternative route. This adds steps to the synthesis but might be advantageous if the starting material is more readily available.
The choice of starting material will depend on a balance of factors including cost, availability, and the desired reaction conditions.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a dibromoaniline, based on the successful conditions reported for 2,6-dibromo-4-nitroaniline.[2] This protocol can serve as a starting point for the optimization of reactions with this compound.
General Procedure for Double Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dried Schlenk flask, add the dibromoaniline (1.0 equiv.), the corresponding arylboronic acid (2.2-2.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of DMF and water.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,6-diaryl aniline.
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Safety Operating Guide
Personal protective equipment for handling 2,6-Dibromo-3-chloro-4-fluoroaniline
Essential Safety and Handling Guide for 2,6-Dibromo-3-chloro-4-fluoroaniline
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound (CAS Number: 175135-09-8). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Summary
This compound is a chemical compound that poses several health risks. According to safety data sheets for this compound and structurally similar chemicals, it is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause serious eye irritation and skin irritation.[1][2] Furthermore, it may lead to respiratory irritation.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[2] |
| Hand Protection | Chemical-resistant, impervious gloves must be worn. Always inspect gloves for integrity before use.[2] |
| Body Protection | Wear fire/flame resistant and impervious clothing. A lab coat is standard. For larger quantities or risk of splashing, a chemical-resistant suit is recommended.[1][2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, such as a fume hood. If exposure limits are exceeded or dust/fumes are generated, a full-face respirator with an appropriate filter or a self-contained breathing apparatus (SCBA) should be used.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and procedural consistency.
1. Preparation and Precautionary Measures:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm that all necessary PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) before commencing any work.
2. Handling the Compound:
-
All handling of this compound should occur within a certified chemical fume hood.
-
Avoid all personal contact, including inhalation of any dust or fumes.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Keep the container tightly closed when not in use.[2]
-
Avoid the formation of dust.[2]
3. Spill Management:
-
In case of a spill, immediately evacuate the area if necessary and alert others.
-
For minor spills, use dry cleanup procedures to avoid generating dust.[1]
-
Absorb the spilled material with inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material and place it in a sealed, properly labeled container for disposal.[1]
-
Wash the spill area thoroughly with soap and water.[1]
-
For major spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.[1]
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][2]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
If swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, compatible, and clearly labeled, sealed container.[1]
-
Contaminated Materials: Any materials used for cleanup (e.g., absorbents, PPE) must also be disposed of as hazardous waste.
-
Professional Disposal: Arrange for the disposal of hazardous waste through a licensed and certified waste disposal company, in accordance with all local, regional, and national regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
